2,3,5,6-Tetramethylbenzenesulfonyl chloride
Description
Properties
IUPAC Name |
2,3,5,6-tetramethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2S/c1-6-5-7(2)9(4)10(8(6)3)14(11,12)13/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXRROBIIMQMHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209533 | |
| Record name | 2,3,5,6-Tetramethylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60706-63-0 | |
| Record name | 2,3,5,6-Tetramethylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60706-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetramethylbenzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060706630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5,6-Tetramethylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,3,5,6-Tetramethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2,3,5,6-tetramethylbenzenesulfonyl chloride, a key reagent in organic synthesis. The information is presented to be a valuable resource for laboratory researchers and professionals in the field of drug development.
Core Physical and Chemical Properties
2,3,5,6-Tetramethylbenzenesulfonyl chloride, also known as durenesulfonyl chloride, is a white to pale cream crystalline solid at room temperature.[1][2] It is an important building block in the synthesis of sulfonamides and other sulfur-containing organic molecules.
Quantitative Physical Data
The following table summarizes the key quantitative physical and chemical properties of 2,3,5,6-tetramethylbenzenesulfonyl chloride.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClO₂S | PubChem[3][4] |
| Molecular Weight | 232.73 g/mol | PubChem[3][4] |
| Melting Point | 95.0-102.0 °C | Thermo Fisher Scientific[1][2] |
| Appearance | White to pale cream crystals or powder | Thermo Fisher Scientific[1][2] |
| CAS Number | 60706-63-0 | Santa Cruz Biotechnology[4] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this specific compound are not extensively published. However, standard well-established laboratory procedures are employed for such characterizations.
Melting Point Determination Workflow
The melting point of 2,3,5,6-tetramethylbenzenesulfonyl chloride is determined using a standard melting point apparatus. The general workflow for this procedure is outlined below.
Caption: General workflow for melting point determination.
Synthetic Utility and Logical Workflow
2,3,5,6-Tetramethylbenzenesulfonyl chloride is primarily utilized as a reagent in organic synthesis, most commonly for the preparation of sulfonamides through its reaction with primary or secondary amines. This reaction is a cornerstone of medicinal chemistry for the synthesis of a wide array of biologically active compounds.
General Sulfonamide Synthesis Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of a sulfonamide using 2,3,5,6-tetramethylbenzenesulfonyl chloride.
Caption: General workflow for sulfonamide synthesis.
References
2,3,5,6-Tetramethylbenzenesulfonyl chloride chemical structure and IUPAC name
An In-depth Technical Guide on 2,3,5,6-Tetramethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and nomenclature of 2,3,5,6-tetramethylbenzenesulfonyl chloride, a key reagent in organic synthesis.
Chemical Identity and Nomenclature
2,3,5,6-Tetramethylbenzenesulfonyl chloride is an organosulfur compound. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is 2,3,5,6-tetramethylbenzenesulfonyl chloride .[1][2] It is also known by other synonyms such as 2,3,5,6-tetramethylbenzene-1-sulfonyl chloride and durylsulfonyl chloride.[1]
Molecular Structure
The molecular structure of 2,3,5,6-tetramethylbenzenesulfonyl chloride consists of a central benzene ring. This aromatic ring is substituted with four methyl groups (-CH₃) at positions 2, 3, 5, and 6. A sulfonyl chloride (-SO₂Cl) functional group is attached to the first carbon of the benzene ring.[1] The presence of the four methyl groups, particularly the two in the ortho positions (2 and 6), creates significant steric hindrance around the sulfonyl chloride group, which can influence its reactivity in chemical reactions.
The chemical and physical properties of this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 2,3,5,6-tetramethylbenzenesulfonyl chloride[1][2] |
| CAS Number | 60706-63-0[1][2] |
| Molecular Formula | C₁₀H₁₃ClO₂S[1][2] |
| Molecular Weight | 232.73 g/mol [1] |
| SMILES | CC1=CC(=C(C(=C1C)S(=O)(=O)Cl)C)C[1][2] |
Structural Diagram
The two-dimensional chemical structure of 2,3,5,6-tetramethylbenzenesulfonyl chloride is depicted in the following diagram:
Caption: 2D structure of 2,3,5,6-tetramethylbenzenesulfonyl chloride.
References
An In-depth Technical Guide on the Solubility of 2,3,5,6-Tetramethylbenzenesulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview based on publicly available data. Quantitative solubility data for 2,3,5,6-tetramethylbenzenesulfonyl chloride is limited in the literature. The information on solubility is inferred from the chemical properties of the compound and data available for structurally similar compounds.
Introduction
2,3,5,6-Tetramethylbenzenesulfonyl chloride, also known as durenesulfonyl chloride, is an important organic reagent utilized in the synthesis of various compounds, including sulfonamides and sulfonate esters. Its efficacy as a reagent is often dependent on its solubility in different organic solvents, which dictates reaction conditions, kinetics, and purification strategies. This guide provides a summary of the expected solubility profile of 2,3,5,6-tetramethylbenzenesulfonyl chloride and outlines general experimental protocols for its determination.
Physicochemical Properties of 2,3,5,6-Tetramethylbenzenesulfonyl Chloride
| Property | Value |
| Molecular Formula | C₁₀H₁₃ClO₂S[1][2][3] |
| Molecular Weight | 232.73 g/mol [1][3] |
| Appearance | White to pale cream crystals or powder |
| Melting Point | 95-102 °C |
| CAS Number | 60706-63-0[1][2][3] |
Solubility Profile
The solubility is governed by the polarity of the solvent and the potential for reaction with the sulfonyl chloride group. Generally, sulfonyl chlorides are soluble in a variety of aprotic organic solvents.[4] They are known to react with protic solvents like alcohols and water, especially at elevated temperatures, leading to solvolysis.[4][6][7][8]
Qualitative Solubility Table
The following table summarizes the expected qualitative solubility of 2,3,5,6-tetramethylbenzenesulfonyl chloride in common organic solvents at ambient temperature.
| Solvent | Type | Expected Solubility | Notes |
| Methanol | Polar Protic | Reactive | Likely to undergo solvolysis to form the corresponding sulfonate ester. |
| Ethanol | Polar Protic | Reactive | Similar to methanol, solvolysis is expected. |
| Acetone | Polar Aprotic | Soluble | Good solvent for many sulfonyl chlorides.[5][9] |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Commonly used as a solvent for reactions with sulfonyl chlorides.[9] |
| Chloroform | Polar Aprotic | Soluble | Expected to be a good solvent.[5] |
| Ethyl Acetate | Polar Aprotic | Soluble | A common solvent for organic reactions.[9] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A common ether solvent, expected to dissolve the compound. |
| Acetonitrile | Polar Aprotic | Soluble | A common polar aprotic solvent. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A strong polar aprotic solvent, likely to be effective. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong polar aprotic solvent, likely to be effective. |
Experimental Protocols for Solubility Determination
In the absence of published quantitative data, the following standard laboratory protocols can be used to determine the solubility of 2,3,5,6-tetramethylbenzenesulfonyl chloride.
3.1. Qualitative Solubility Assessment
This method provides a rapid estimation of solubility.
-
Procedure:
-
Add approximately 10-20 mg of 2,3,5,6-tetramethylbenzenesulfonyl chloride to a dry test tube.
-
Add 1 mL of the selected anhydrous solvent to the test tube.
-
Agitate the mixture vigorously for 1-2 minutes at a controlled temperature.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.[10]
-
-
3.2. Quantitative Solubility Determination by the Equilibrium Saturation Method
This method provides precise solubility values.
-
Procedure:
-
Sample Preparation: Add an excess amount of 2,3,5,6-tetramethylbenzenesulfonyl chloride to a known volume of the chosen solvent in a sealed vial.
-
Equilibration: Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[10]
-
Separation: Allow the vial to stand at the constant temperature for several hours to allow the excess solid to settle.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe fitted with a filter to prevent transfer of solid particles.
-
Mass Determination: Dispense the filtered solution into a pre-weighed vial and record the total weight.
-
Solvent Evaporation: Evaporate the solvent from the vial under reduced pressure or a gentle stream of inert gas.
-
Final Weighing: Once the solvent is completely removed, weigh the vial containing the solid residue.
-
Calculation: The solubility can be calculated in terms of g/100 mL or other units from the mass of the dissolved solid and the volume of the solvent used.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the quantitative determination of solubility.
Caption: Workflow for quantitative solubility determination.
References
- 1. 2,3,5,6-Tetramethylbenzenesulfonyl chloride | C10H13ClO2S | CID 143740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,5,6-Tetramethylbenzenesulfonyl chloride, 98% | Fisher Scientific [fishersci.ca]
- 3. scbt.com [scbt.com]
- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Safe Handling of 2,3,5,6-Tetramethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information and detailed handling precautions for 2,3,5,6-tetramethylbenzenesulfonyl chloride (CAS 60706-63-0). The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe handling and use of this reactive chemical.
Chemical and Physical Properties
2,3,5,6-Tetramethylbenzenesulfonyl chloride is a solid organic compound. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClO₂S | PubChem[1] |
| Molecular Weight | 232.73 g/mol | PubChem[1] |
| Appearance | Light cream powder/solid | Thermo Fisher Scientific[2] |
| Melting Point | 95.0 - 102.0 °C | Thermo Fisher Scientific[3] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Reacts violently with water. | Thermo Fisher Scientific[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are its corrosivity and high reactivity with water.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Water-Reactivity | - | Reacts violently with water, liberating toxic gas |
Signal Word: Danger[2]
Hazard Statements: [2]
-
H314: Causes severe skin burns and eye damage.
-
Reacts violently with water.
-
Contact with water liberates toxic gas.
-
Moisture sensitive.
Toxicological Data
| Type | Value | Species | Route | Source |
| Oral LD50 | 1960 mg/kg | Rat | Oral | Fisher Scientific, FUJIFILM Wako Chemicals[4][5] |
| Oral LD50 | 1615 mg/kg | Rat | Oral | Merck Millipore[6] |
| Dermal LD50 | > 2000 mg/kg | Rabbit | Dermal | Merck Millipore[6] |
Note: This data is for benzenesulfonyl chloride and should be used as an estimate of the potential toxicity of 2,3,5,6-tetramethylbenzenesulfonyl chloride. The tetramethyl derivative may have different toxicological properties.
Experimental Protocols and Handling Precautions
Due to its corrosive and water-reactive nature, strict adherence to safety protocols is mandatory when handling 2,3,5,6-tetramethylbenzenesulfonyl chloride.
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment must be worn at all times when handling this compound.
| PPE | Specification |
| Eye Protection | Chemical splash goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Skin and Body Protection | A flame-retardant lab coat and closed-toe shoes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. |
Engineering Controls
-
Chemical Fume Hood: All manipulations of 2,3,5,6-tetramethylbenzenesulfonyl chloride must be performed in a properly functioning chemical fume hood to control exposure to dust and vapors.
-
Glove Box: For operations requiring an inert atmosphere, a glove box should be utilized.[7][8]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible.
Detailed Handling Protocol
The following workflow outlines the essential steps for safely handling this water-reactive solid.
References
- 1. 2,3,5,6-Tetramethylbenzenesulfonyl chloride | C10H13ClO2S | CID 143740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. A13313.09 [thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. ors.od.nih.gov [ors.od.nih.gov]
- 8. uh.edu [uh.edu]
A Technical Guide to the Discovery and History of Hindered Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sterically hindered sulfonyl chlorides have emerged as indispensable tools in modern organic synthesis, offering unique reactivity and selectivity that enables complex molecular constructions. This technical guide provides a comprehensive overview of the discovery and historical development of this important class of reagents. We delve into the seminal discoveries that first highlighted the utility of steric hindrance in controlling the reactivity of the sulfonyl chloride moiety, with a particular focus on the pioneering work in oligonucleotide synthesis. The guide further explores the evolution of synthetic methodologies for accessing a variety of hindered sulfonyl chlorides and their expanding applications in medicinal chemistry and drug development. Key experimental protocols for the synthesis and application of prominent hindered sulfonyl chlorides are detailed, and comparative data on their reactivity are presented. Visualizations of key concepts and experimental workflows are provided to facilitate a deeper understanding of the subject.
Introduction: The Concept of Steric Hindrance in Sulfonyl Chloride Chemistry
Sulfonyl chlorides (R-SO₂Cl) are a well-established class of organic reagents valued for their ability to form sulfonamides and sulfonate esters.[1] The reactivity of the sulfonyl chloride group is primarily governed by the electrophilicity of the sulfur atom.[2] Historically, research focused on manipulating electronic effects to modulate this reactivity. However, the introduction of sterically bulky substituents in proximity to the sulfonyl chloride group ushered in a new paradigm of reactivity and selectivity.
A "hindered sulfonyl chloride" is characterized by the presence of large, sterically demanding groups, typically at the ortho positions of an aromatic ring or on an adjacent aliphatic carbon. This steric bulk physically impedes the approach of nucleophiles to the electrophilic sulfur center, thereby moderating the reagent's reactivity and enhancing its selectivity.[3] This controlled reactivity has proven invaluable in a multitude of synthetic applications, particularly in scenarios requiring selective sulfonylation of one nucleophilic site over another.
The Genesis of Hindered Sulfonyl Chlorides: A Historical Perspective
The deliberate use of steric hindrance to control the reactivity of sulfonyl chlorides for selective chemical transformations has its roots in the mid-20th century. While the synthesis of various substituted benzenesulfonyl chlorides was known, the strategic application of bulky substituents for synthetic advantage was a significant conceptual leap.
A pivotal moment in the history of hindered sulfonyl chlorides was the work of R. Lohrmann and H. G. Khorana in 1966.[4] In their seminal paper in the Journal of the American Chemical Society, they introduced 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) as a highly effective condensing agent for the synthesis of internucleotide bonds in oligonucleotide synthesis.[4] This discovery was a landmark achievement, as it addressed a critical challenge in the chemical synthesis of DNA and RNA. The steric bulk of the three isopropyl groups in TPSCl was key to its success, allowing for the selective activation of the phosphate group while minimizing side reactions with other nucleophilic functionalities present in the nucleosides.
The development and application of TPSCl by Khorana's group significantly advanced the field of chemical biology and laid the groundwork for the automated synthesis of oligonucleotides, a technology that remains fundamental to modern molecular biology and drug discovery.[5][6][7]
Following this breakthrough, the principle of using sterically hindered sulfonyl chlorides was adopted and expanded upon by other researchers for various applications in organic synthesis. The recognition that steric hindrance could be a powerful tool for achieving selectivity led to the development of other hindered sulfonylating agents.
Key Hindered Sulfonyl Chlorides and Their Synthesis
While a vast array of sulfonyl chlorides have been synthesized, a few sterically hindered examples have gained prominence due to their unique properties and synthetic utility.
2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl)
As previously mentioned, TPSCl is arguably the most iconic hindered sulfonyl chloride. Its discovery and application represent a cornerstone in the field.
Synthesis: The industrial synthesis of TPSCl typically involves a two-step process starting from 2,4,6-triisopropylbenzene.[3]
-
Sulfonation: 2,4,6-triisopropylbenzene is reacted with chlorosulfonic acid at a controlled temperature to yield the corresponding sulfonic acid.
-
Chlorination: The resulting sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to afford 2,4,6-triisopropylbenzenesulfonyl chloride.[3]
Figure 1: General synthetic workflow for 2,4,6-triisopropylbenzenesulfonyl chloride.
Adamantanesulfonyl Chloride
Adamantanesulfonyl chloride is another important example of a sterically hindered sulfonyl chloride, with the bulky adamantyl group conferring significant steric shielding. This reagent has found applications in the synthesis of pharmaceuticals and other complex organic molecules.
Synthesis: While various methods exist, a common laboratory-scale synthesis involves the reaction of adamantane with an excess of thionyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride.
Quantitative Data on the Reactivity of Hindered Sulfonyl Chlorides
The primary advantage of hindered sulfonyl chlorides lies in their moderated reactivity and enhanced selectivity. This can be quantified by comparing their reaction rates with those of their non-hindered counterparts. The rate of hydrolysis is a common metric used to assess the reactivity of sulfonyl chlorides.
| Sulfonyl Chloride | Substituents | Relative Rate of Hydrolysis (approx.) | Reference |
| Benzenesulfonyl Chloride | None | 1 | [2] |
| p-Toluenesulfonyl Chloride | p-CH₃ | ~0.5 | [2] |
| p-Nitrobenzenesulfonyl Chloride | p-NO₂ | ~10 | [8] |
| 2,4,6-Trimethylbenzenesulfonyl Chloride | 2,4,6-(CH₃)₃ | ~4.6 | [9] |
| 2,4,6-Triisopropylbenzenesulfonyl Chloride | 2,4,6-(i-Pr)₃ | ~2.8 | [9] |
Table 1: Relative rates of hydrolysis for various benzenesulfonyl chlorides in aqueous media. The data illustrates the counterintuitive observation that ortho-alkyl substitution can accelerate hydrolysis, a phenomenon attributed to a unique ground-state destabilization of the sulfonyl chloride.[9] However, in bimolecular reactions with nucleophiles, the steric hindrance significantly reduces the reaction rate, leading to enhanced selectivity.
Applications in Drug Development and Organic Synthesis
The unique properties of hindered sulfonyl chlorides have made them valuable reagents in the pharmaceutical industry and in academic research for the synthesis of complex molecules.
-
Oligonucleotide Synthesis: As discussed, TPSCl and its derivatives remain crucial as condensing agents for the formation of phosphodiester bonds in solid-phase oligonucleotide synthesis.[4][10]
-
Selective Protection of Alcohols: The steric bulk of hindered sulfonyl chlorides allows for the selective sulfonylation of less sterically hindered primary alcohols in the presence of more hindered secondary or tertiary alcohols.
-
Synthesis of Complex Sulfonamides: In the synthesis of drug candidates, it is often necessary to introduce a sulfonamide group selectively. Hindered sulfonyl chlorides can react preferentially with less sterically encumbered amines.[1]
-
Condensing Agents: Beyond oligonucleotide synthesis, hindered sulfonyl chlorides are used as condensing agents in the formation of esters and amides from carboxylic acids.
Figure 2: Logical relationship of hindered sulfonyl chlorides to their applications.
Experimental Protocols
Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl)
Materials:
-
2,4,6-Triisopropylbenzene
-
Chlorosulfonic acid
-
Thionyl chloride
-
Anhydrous diethyl ether
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, cool a flask containing chlorosulfonic acid (2.2 equivalents) to 0 °C in an ice bath.
-
Slowly add 2,4,6-triisopropylbenzene (1 equivalent) to the cooled chlorosulfonic acid with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4,6-triisopropylbenzenesulfonic acid.
-
To the crude sulfonic acid, add thionyl chloride (3 equivalents) and a catalytic amount of N,N-dimethylformamide.
-
Heat the mixture at reflux for 3 hours.
-
Cool the reaction mixture and carefully quench the excess thionyl chloride by slowly adding it to ice water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from hexanes to afford pure 2,4,6-triisopropylbenzenesulfonyl chloride as a white solid.
General Protocol for the Sulfonylation of a Primary Amine using TPSCl
Materials:
-
Primary amine
-
2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve TPSCl (1.1 equivalents) in anhydrous DCM.
-
Add the TPSCl solution dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by column chromatography on silica gel.
Conclusion and Future Outlook
The discovery and development of hindered sulfonyl chlorides, spurred by the seminal work of Khorana and colleagues, have fundamentally changed the landscape of organic synthesis. The ability to temper the reactivity of the sulfonyl chloride group through steric hindrance has provided chemists with a powerful tool for achieving selectivity in complex molecular systems. From their initial application in the groundbreaking synthesis of oligonucleotides to their current use in the intricate synthesis of modern pharmaceuticals, hindered sulfonyl chlorides continue to be of paramount importance.
Future research in this area is likely to focus on the development of new, even more selective, and catalytically activated hindered sulfonylating agents. The principles of steric control, so elegantly demonstrated by this class of reagents, will undoubtedly continue to inspire the design of new synthetic methods for the challenges that lie ahead in drug discovery and materials science.
References
- 1. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2,4,6-Triisopropylbenzenesulfonyl Chloride | 6553-96-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. lifechempharma.com [lifechempharma.com]
- 10. Page loading... [guidechem.com]
Spectroscopic Profile of Duryl Chloride: A Technical Guide
Introduction
Duryl chloride, systematically known as 2,4,6-trimethylbenzoyl chloride, is a sterically hindered acyl chloride that serves as a valuable intermediate in organic synthesis. Its utility is particularly notable in the introduction of the bulky duryl group, which can impart specific chemical and physical properties to target molecules. This technical guide provides a comprehensive overview of the spectroscopic data for duryl chloride, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining this data are also presented to aid researchers in the accurate characterization and quality control of this important chemical reagent.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for duryl chloride.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Spectrum (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.85 | Singlet | 2H | Aromatic H |
| ~2.40 | Singlet | 6H | 2,6-CH₃ |
| ~2.30 | Singlet | 3H | 4-CH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data is predicted and should be confirmed by experimental analysis.
¹³C NMR (Carbon-13 NMR) Spectrum
| Chemical Shift (δ) ppm | Assignment |
| ~169 | C=O (Carbonyl) |
| ~142 | C-2, C-6 |
| ~139 | C-4 |
| ~133 | C-1 |
| ~129 | C-3, C-5 |
| ~21 | 2,6-CH₃ |
| ~20 | 4-CH₃ |
Solvent: CDCl₃. Data is based on typical chemical shifts for similar aromatic acyl chlorides and should be confirmed by experimental analysis.
Infrared (IR) Spectroscopy Data[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1780 | Strong | C=O Stretch (Acyl Chloride) |
| ~2920 | Medium | C-H Stretch (Aromatic) |
| ~1600 | Medium | C=C Stretch (Aromatic Ring) |
| ~1450 | Medium | CH₃ Bend |
| ~850 | Strong | C-Cl Stretch |
Sample Preparation: Gas Phase[1]
Mass Spectrometry (MS) Data[1]
| m/z | Relative Intensity | Assignment |
| 182/184 | Moderate | [M]⁺ (Molecular Ion) |
| 147 | High | [M-Cl]⁺ |
| 119 | High | [M-Cl-CO]⁺ |
Ionization Method: Electron Ionization (EI)[1]
Experimental Protocols
Detailed methodologies for the synthesis of duryl chloride and the acquisition of its spectroscopic data are provided below.
Synthesis of Duryl Chloride from 2,4,6-Trimethylbenzoic Acid
A common and effective method for the synthesis of duryl chloride is the reaction of 2,4,6-trimethylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2]
Procedure using Thionyl Chloride:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,6-trimethylbenzoic acid.
-
Slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask. The reaction is typically performed neat or in an inert solvent like dichloromethane or toluene.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
The reaction mixture is heated to reflux and maintained at this temperature for 1-3 hours, or until the evolution of HCl and SO₂ gas ceases.
-
After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.
-
The resulting crude duryl chloride can be purified by vacuum distillation to yield the final product.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of duryl chloride (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). Due to the moisture sensitivity of acyl chlorides, anhydrous solvents and conditions should be used.
-
¹H NMR Acquisition: A ¹H NMR spectrum is acquired on a 300 MHz or higher field spectrometer. Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling is used to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like duryl chloride, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in an appropriate anhydrous solvent (e.g., CCl₄ or CS₂) can be prepared and analyzed in a liquid cell. For gas-phase analysis, the sample is introduced into a gas cell. Given the reactivity of acyl chlorides, care must be taken to exclude moisture.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the salt plates or the solvent is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). Electron Ionization (EI) at 70 eV is a common method for the analysis of relatively small, volatile molecules like duryl chloride.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Interpretation: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure of the compound.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of duryl chloride and the primary fragmentation pathway observed in its mass spectrum.
Caption: Logical workflow for the spectroscopic analysis of duryl chloride.
Caption: Primary mass spectral fragmentation pathway of duryl chloride.
References
Electron-donating effects of methyl groups on sulfonyl chloride reactivity
An In-depth Technical Guide on the Electron-Donating Effects of Methyl Groups on Sulfonyl Chloride Reactivity
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the electron-donating effects of methyl groups on the reactivity of sulfonyl chlorides. Sulfonyl chlorides are crucial reagents in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters, which are common moieties in pharmaceuticals. Understanding the influence of substituents, such as the methyl group, on the reactivity of the sulfonyl chloride functional group is paramount for reaction design, optimization, and control. This document details the theoretical electronic effects at play, presents quantitative kinetic data, outlines relevant experimental protocols, and provides visual diagrams to illustrate key concepts and processes.
Theoretical Background: Electronic Effects of Methyl Groups
The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom. Electron-donating groups attached to the sulfonyl moiety decrease this electrophilicity, thereby reducing the rate of nucleophilic attack. The methyl group exerts its electron-donating influence through two primary mechanisms: the inductive effect and hyperconjugation.
Inductive Effect (+I)
The inductive effect is the transmission of charge through a chain of atoms in a molecule by electrostatic induction. Alkyl groups, such as methyl, are less electronegative than the sp²-hybridized carbons of an aromatic ring or the sulfur atom of the sulfonyl group. Consequently, they tend to "push" or donate electron density through the sigma (σ) bonds. This positive inductive effect (+I) increases the electron density at the sulfur atom of the sulfonyl chloride, making it less electrophilic and therefore less reactive towards nucleophiles.
Hyperconjugation
Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons in a σ-bond (typically C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital. In the case of p-toluenesulfonyl chloride, the σ-electrons of the C-H bonds of the methyl group can overlap with the π-system of the benzene ring. This delocalization of electrons increases the electron density of the aromatic ring, which in turn reduces the electron-withdrawing pull of the ring on the sulfonyl chloride group. This effect, similar to the inductive effect, leads to a decrease in the electrophilicity of the sulfur atom.
Impact on Reaction Mechanism
The solvolysis and nucleophilic substitution reactions of sulfonyl chlorides predominantly proceed through a bimolecular nucleophilic substitution (SN2)-like mechanism. In this concerted process, the nucleophile attacks the electrophilic sulfur atom at the same time as the chloride leaving group departs. An electron-donating group like methyl deactivates the sulfonyl chloride towards this SN2 attack by reducing the partial positive charge on the sulfur atom, which is the site of nucleophilic attack. This leads to a slower reaction rate compared to unsubstituted or electron-withdrawn sulfonyl chlorides.
Quantitative Data Presentation
The effect of a p-methyl group on the reactivity of benzenesulfonyl chloride is evident from solvolysis rate constants. The following table summarizes kinetic data for the solvolysis of benzenesulfonyl chloride and p-toluenesulfonyl chloride in a 50% acetone/50% water (v/v) mixture at 25.0 °C. The reaction proceeds via nucleophilic attack by water.
| Compound | Substituent | Rate Constant (k) in min⁻¹[1] | Rate Constant (k) in s⁻¹ | Relative Rate |
| Benzenesulfonyl Chloride | -H | 0.0146 | 2.43 x 10⁻⁴ | 1.00 |
| p-Toluenesulfonyl Chloride | p-CH₃ | 0.0106 | 1.77 x 10⁻⁴ | 0.73 |
Note: A directly comparable solvolysis rate constant for methanesulfonyl chloride in 50% aqueous acetone at 25.0 °C was not found in the surveyed literature. However, studies on the solvolysis of methanesulfonyl chloride in various aqueous organic mixtures consistently support an SN2 mechanism.[1]
The data clearly indicates that the presence of the electron-donating methyl group in the para position decreases the rate of solvolysis by approximately 27% compared to the unsubstituted benzenesulfonyl chloride. This is consistent with the predicted deactivating effect of the methyl group.
Experimental Protocols
Synthesis of p-Toluenesulfonyl Chloride
A common method for the preparation of p-toluenesulfonyl chloride is the chlorosulfonation of toluene.
Materials:
-
Toluene
-
Chlorosulfonic acid
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a flask equipped with a stirrer, thermometer, and a dropping funnel, place toluene.
-
Cool the flask in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the cooled toluene while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid.
-
The p-toluenesulfonyl chloride will precipitate as a solid.
-
Separate the aqueous layer and extract it with dichloromethane.
-
Combine the organic extracts with the precipitated solid.
-
Wash the organic phase with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield crude p-toluenesulfonyl chloride, which can be further purified by recrystallization.
Kinetic Measurement by Conductimetric Method
The hydrolysis of sulfonyl chlorides produces hydrochloric acid and a sulfonic acid, leading to an increase in the conductivity of the solution. This change in conductivity can be monitored over time to determine the reaction rate constant.
Apparatus:
-
Conductivity meter with a probe
-
Constant temperature water bath
-
Reaction vessel (e.g., a jacketed beaker)
-
Magnetic stirrer
-
Stopwatch
Procedure:
-
Prepare the desired solvent mixture (e.g., 50% acetone/50% water v/v).
-
Place a known volume of the solvent mixture into the reaction vessel and allow it to equilibrate to the desired temperature in the constant temperature bath.
-
Prepare a concentrated stock solution of the sulfonyl chloride in a dry, inert solvent (e.g., acetone).
-
Immerse the conductivity probe into the solvent in the reaction vessel and begin stirring.
-
Initiate the reaction by injecting a small, known volume of the sulfonyl chloride stock solution into the solvent. Simultaneously, start the stopwatch.
-
Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reading becomes stable).
-
The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. The slope of this plot will be -k.
Mandatory Visualizations
Caption: Logical flow of methyl group's electronic effects.
Caption: SN2 Reaction Mechanism of a Sulfonyl Chloride.
Caption: Experimental Workflow for Conductimetric Kinetic Study.
Conclusion
The presence of a methyl group on a sulfonyl chloride has a discernible electron-donating effect that decreases the reactivity of the compound towards nucleophilic substitution. This effect is a combination of a positive inductive effect (+I) and hyperconjugation, both of which increase the electron density at the electrophilic sulfur center. Quantitative kinetic data for the solvolysis of p-toluenesulfonyl chloride confirms this theoretical understanding, showing a reduced reaction rate compared to the unsubstituted benzenesulfonyl chloride. For researchers and professionals in drug development, this understanding is critical for modulating the reactivity of sulfonyl chlorides, enabling better control over reaction kinetics and selectivity in the synthesis of complex sulfonamide- and sulfonate-containing molecules.
References
An In-Depth Technical Guide to the Synthesis of 2,3,5,6-Tetramethylbenzenesulfonyl Chloride from Durene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3,5,6-tetramethylbenzenesulfonyl chloride, a valuable intermediate in medicinal chemistry and organic synthesis, starting from durene (1,2,4,5-tetramethylbenzene). This document details the synthetic pathway, experimental protocols, and relevant chemical data. Additionally, it explores the potential biological significance of the resulting sulfonamide derivatives, offering insights for drug development applications.
Introduction
2,3,5,6-Tetramethylbenzenesulfonyl chloride, also known as durenesulfonyl chloride, serves as a key building block in the synthesis of various organic molecules. Its sterically hindered sulfonyl chloride group allows for the introduction of the durylic moiety into different scaffolds, influencing the physicochemical and biological properties of the target compounds. The synthesis from the readily available starting material, durene, typically proceeds through a two-step process: sulfonation of the aromatic ring followed by chlorination of the resulting sulfonic acid. This guide will elaborate on a representative laboratory-scale procedure for this transformation.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material, intermediate, and final product is presented in Table 1.
Table 1: Physicochemical Data of Compounds in the Synthetic Pathway
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Durene | C₁₀H₁₄ | 134.22 | 79-81 | |
| 2,3,5,6-Tetramethylbenzenesulfonic Acid | C₁₀H₁₄O₃S | 214.28 | Not readily available | |
| 2,3,5,6-Tetramethylbenzenesulfonyl Chloride | C₁₀H₁₃ClO₂S | 232.73 | 95.0-102.0[1][2] |
Synthetic Pathway and Mechanism
The synthesis of 2,3,5,6-tetramethylbenzenesulfonyl chloride from durene is typically achieved in two main steps:
-
Electrophilic Aromatic Sulfonation: Durene undergoes sulfonation with a suitable sulfonating agent, such as chlorosulfonic acid or fuming sulfuric acid, to form 2,3,5,6-tetramethylbenzenesulfonic acid. The four electron-donating methyl groups on the benzene ring activate it towards electrophilic substitution.
-
Chlorination of the Sulfonic Acid: The intermediate sulfonic acid is then converted to the corresponding sulfonyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for 2,3,5,6-tetramethylbenzenesulfonyl chloride.
Experimental Protocols
The following protocols are representative procedures for the synthesis. Researchers should always perform a thorough risk assessment before conducting any chemical reaction.
Step 1: Synthesis of 2,3,5,6-Tetramethylbenzenesulfonic Acid
This protocol is adapted from general sulfonation procedures for aromatic compounds.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| Durene | C₁₀H₁₄ | 134.22 | ≥98% |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |
| Ice | H₂O | 18.02 | |
| Sodium Chloride | NaCl | 58.44 |
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, dissolve durene (e.g., 13.4 g, 0.1 mol) in anhydrous dichloromethane (e.g., 100 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add chlorosulfonic acid (e.g., 1.1 to 1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C. Vigorous stirring is essential during the addition. Hydrogen chloride gas will be evolved, so the reaction must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice (e.g., 200 g) with stirring.
-
Separate the organic layer. The aqueous layer, containing the sulfonic acid, can be treated with a saturated sodium chloride solution to "salt out" the product, which may precipitate.
-
If a precipitate forms, it can be collected by vacuum filtration, washed with a small amount of cold water, and dried. Alternatively, the aqueous layer can be concentrated under reduced pressure to obtain the crude sulfonic acid.
Purification:
The crude 2,3,5,6-tetramethylbenzenesulfonic acid can be purified by recrystallization from water or by conversion to its sodium salt, which is then recrystallized and re-acidified.
Step 2: Synthesis of 2,3,5,6-Tetramethylbenzenesulfonyl Chloride
This protocol describes the conversion of the sulfonic acid to the sulfonyl chloride.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| 2,3,5,6-Tetramethylbenzenesulfonic Acid | C₁₀H₁₄O₃S | 214.28 | Crude from Step 1 |
| Thionyl Chloride | SOCl₂ | 118.97 | ≥99% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalytic amount |
| Hexane | C₆H₁₄ | 86.18 | Anhydrous |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize evolved HCl and SO₂), place the dried crude 2,3,5,6-tetramethylbenzenesulfonic acid (e.g., 0.1 mol).
-
Add an excess of thionyl chloride (e.g., 2-3 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (a few drops).
-
Heat the mixture to reflux gently for 2-4 hours. The reaction is complete when the evolution of gases ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 2,3,5,6-tetramethylbenzenesulfonyl chloride is obtained as a solid residue.
Purification:
The crude product can be purified by recrystallization from a suitable solvent, such as hexane or a mixture of hexane and dichloromethane. The purified product should be stored in a desiccator as it is sensitive to moisture.
Characterization Data
2,3,5,6-Tetramethylbenzenesulfonyl Chloride:
-
Appearance: White to off-white solid.
-
Mass Spectrum (EI): Major fragments can be observed, corresponding to the molecular ion and subsequent fragmentation patterns.[3]
-
¹H NMR: A singlet in the aromatic region for the lone aromatic proton and singlets in the aliphatic region for the four methyl groups.
-
¹³C NMR: Signals corresponding to the four distinct aromatic carbons and the four methyl carbons.
-
IR (Infrared) Spectroscopy: Characteristic strong absorptions for the S=O stretching of the sulfonyl chloride group (typically in the regions of 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹).
Biological Relevance and Potential Signaling Pathways
While 2,3,5,6-tetramethylbenzenesulfonyl chloride itself is a reactive intermediate, the corresponding sulfonamides derived from it are of significant interest to drug development professionals. Sulfonamides are a well-established class of therapeutic agents with a broad range of biological activities, most notably as antimicrobial and antioxidant agents.
Antimicrobial Activity of Sulfonamides
The primary mechanism of action for antibacterial sulfonamides is the inhibition of folic acid synthesis in bacteria. Folic acid is an essential nutrient for bacterial growth and replication.
Caption: Mechanism of antimicrobial action of sulfonamides.
Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is crucial for the synthesis of nucleic acids. This disruption of a vital metabolic pathway leads to bacteriostasis.
Antioxidant Potential of Sulfonamides
Several studies have indicated that sulfonamide derivatives possess antioxidant properties. While the exact mechanisms are diverse and not fully elucidated for all derivatives, they may involve direct radical scavenging or modulation of endogenous antioxidant pathways.
Caption: Potential antioxidant mechanisms of sulfonamide derivatives.
The antioxidant activity of sulfonamides may contribute to their therapeutic potential by mitigating oxidative stress, which is implicated in various diseases.
Conclusion
This technical guide has outlined a robust two-step synthesis for 2,3,5,6-tetramethylbenzenesulfonyl chloride from durene, providing essential data and representative experimental protocols. The resulting sulfonyl chloride is a versatile intermediate for the synthesis of novel sulfonamides with potential applications in drug discovery, particularly in the development of new antimicrobial and antioxidant agents. The provided diagrams of the synthetic workflow and potential biological mechanisms of action offer a clear visual representation for researchers in the field. Further investigation into the specific biological activities of durenesulfonamide derivatives is warranted to fully explore their therapeutic potential.
References
Duryl Chloride: A Comprehensive Technical Guide for Synthetic Chemistry
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Duryl chloride, systematically known as 2,4,6-trimethylbenzoyl chloride and often referred to as mesitoyl chloride, is a sterically hindered acyl chloride that serves as a versatile and crucial reagent in modern organic synthesis.[1][2] Its unique structural features, characterized by the presence of three methyl groups on the benzene ring, impart distinct reactivity profiles, making it an invaluable tool for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the key features of duryl chloride, including its chemical and physical properties, synthesis, reactivity, and diverse applications, with a particular focus on its role in the development of pharmaceuticals and other fine chemicals.[3][4]
Chemical and Physical Properties
Duryl chloride is a clear, light-yellow liquid that is sensitive to moisture.[2] The steric bulk provided by the three methyl groups significantly influences its physical properties and reactivity compared to simpler acyl chlorides. A summary of its key quantitative data is presented in Table 1.
Table 1: Physical and Spectroscopic Properties of Duryl Chloride
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₁ClO | [2][5] |
| Molecular Weight | 182.65 g/mol | [2][5] |
| CAS Number | 938-18-1 | [2][5] |
| Appearance | Clear light-yellow liquid | [2] |
| Boiling Point | 143-146 °C (at 60 mmHg) | [2] |
| Density | 1.095 g/mL (at 25 °C) | [2] |
| Refractive Index | 1.528-1.530 | [2] |
| Water Solubility | Reacts slowly | [2] |
| Mass Spectrum (GC-MS) | Top Peak (m/z): 147 | [5][6] |
| Infrared (IR) Spectrum | The NIST/EPA Gas-Phase Infrared Database provides the spectrum. | [7] |
| ¹³C NMR Spectrum | Data available from SpectraBase. | [5] |
Synthesis of Duryl Chloride
The most common and efficient laboratory and industrial synthesis of duryl chloride involves the reaction of 2,4,6-trimethylbenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[8] The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion.[8]
Experimental Protocol: Synthesis of Duryl Chloride
Materials:
-
2,4,6-trimethylbenzoic acid (1.0 equivalent)
-
Thionyl chloride (SOCl₂) (excess, e.g., 3.0 equivalents)
-
Inert solvent (optional, e.g., toluene)
-
Catalytic amount of N,N-dimethylformamide (DMF) (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 2,4,6-trimethylbenzoic acid.
-
Carefully add an excess of thionyl chloride to the flask. A catalytic amount of DMF can be added to accelerate the reaction.[8]
-
Heat the reaction mixture to reflux (approximately 76-79 °C, the boiling point of thionyl chloride) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure.
-
The crude duryl chloride can be purified by vacuum distillation to yield a clear, light-yellow liquid.
Reactivity and Key Applications
The steric hindrance of the duryl group significantly impacts the reactivity of the acyl chloride. While it undergoes typical nucleophilic acyl substitution reactions, the rate of reaction is often slower compared to less hindered analogs. This property can be exploited to achieve selectivity in certain transformations.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental reaction for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9][10][11] The product of this reaction is an aromatic ketone. Due to the deactivating nature of the ketone product, the reaction typically stops after a single acylation.[11] The steric bulk of duryl chloride can influence the regioselectivity and feasibility of the reaction with various aromatic substrates.
General Mechanism of Friedel-Crafts Acylation:
-
Formation of a highly electrophilic acylium ion through the reaction of the acyl chloride with the Lewis acid catalyst.
-
Electrophilic attack of the acylium ion on the aromatic ring to form a resonance-stabilized carbocation (arenium ion).[10]
-
Deprotonation of the arenium ion to restore aromaticity and yield the final ketone product. The catalyst is regenerated in this step.[10]
Hydroxyl Group Protection
One of the most valuable applications of duryl chloride is as a protecting group for alcohols and phenols.[1] The resulting mesitoate esters are sterically hindered and, therefore, highly resistant to a wide range of reaction conditions, including basic hydrolysis and attack by many nucleophiles. This allows for chemical transformations to be carried out on other parts of a complex molecule without affecting the protected hydroxyl group.
Deprotection of the mesitoate ester can typically be achieved under forcing conditions, such as using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or vigorous acidic or basic hydrolysis.
Experimental Protocol: Protection of an Alcohol with Duryl Chloride
Materials:
-
Alcohol (1.0 equivalent)
-
Duryl chloride (1.1 equivalents)
-
Anhydrous pyridine or triethylamine (1.2 equivalents)
-
Anhydrous inert solvent (e.g., dichloromethane or toluene)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol and anhydrous pyridine in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of duryl chloride in the same anhydrous solvent to the stirred alcohol solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1 M HCl).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with dilute acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude mesitoate ester can be purified by column chromatography on silica gel.
Intermediate in Pharmaceutical and Agrochemical Synthesis
Duryl chloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[3][12] Its ability to introduce a sterically demanding and lipophilic mesitoyl group can be used to modify the pharmacokinetic and pharmacodynamic properties of a drug molecule. It is also utilized in the synthesis of photoinitiators for polymerization processes used in medical devices and dental applications.[1][4] While specific, publicly disclosed synthetic routes for commercial drugs often vary, the fundamental reactions described above, such as acylation of amines or alcohols, are common strategies where duryl chloride can be employed.[13][14]
Conclusion
Duryl chloride is a powerful and versatile reagent in organic synthesis. Its sterically hindered nature provides unique reactivity that can be harnessed for selective transformations, particularly in the protection of hydroxyl groups and in the synthesis of complex molecular architectures. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the properties and applications of duryl chloride is essential for the design and execution of efficient and innovative synthetic strategies. The detailed protocols and data presented in this guide serve as a valuable resource for the effective utilization of this important chemical reagent.
References
- 1. longchangchemical.com [longchangchemical.com]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2,4,6-Trimethylbenzoyl chloride | C10H11ClO | CID 97038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4,6-Trimethylbenzoyl chloride [webbook.nist.gov]
- 7. 2,4,6-Trimethylbenzoyl chloride [webbook.nist.gov]
- 8. nbinno.com [nbinno.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. nbinno.com [nbinno.com]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Utility of 2,3,5,6-Tetramethylbenzenesulfonyl Chloride as a Protecting Group for Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The selection of an appropriate protecting group is critical for the successful synthesis of complex molecules, requiring a balance of stability under various reaction conditions and facile, selective cleavage. Among the diverse array of amine protecting groups, sulfonyl-based moieties offer a unique set of properties. This document provides a detailed overview of the use of 2,3,5,6-tetramethylbenzenesulfonyl chloride as a protecting group for primary and secondary amines.
The 2,3,5,6-tetramethylbenzenesulfonyl group, often referred to as the "durenesulfonyl" group, provides a sterically hindered and electron-rich aromatic system. This substitution pattern is anticipated to influence the stability and cleavage characteristics of the resulting sulfonamide, potentially offering advantages in specific synthetic contexts. While not as commonly employed as other sulfonyl protecting groups like tosyl (Ts) or nosyl (Ns), the durenesulfonyl group presents an alternative for chemists seeking to fine-tune their protecting group strategy.
Properties and Advantages
The key features of the 2,3,5,6-tetramethylbenzenesulfonyl protecting group are derived from its structure:
-
Steric Hindrance: The four methyl groups ortho and meta to the sulfonyl linkage provide significant steric bulk around the nitrogen atom upon formation of the sulfonamide. This can influence the reactivity of the protected amine and potentially direct reactions at other sites of the molecule.
-
Electron-Donating Character: The methyl groups are electron-donating, which can increase the electron density on the sulfur atom and potentially modulate the stability of the S-N bond. This is in contrast to electron-withdrawing groups found in other sulfonyl protecting groups like nosyl and tosyl.
-
Potential for Acid-Labile Cleavage: By analogy to the structurally related 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group, which is known to be more acid-labile than the tosyl group, the 2,3,5,6-tetramethylbenzenesulfonyl group is also expected to be susceptible to cleavage under acidic conditions.
Experimental Protocols
Detailed experimental protocols for the protection of amines with 2,3,5,6-tetramethylbenzenesulfonyl chloride and the subsequent deprotection are provided below. These protocols are intended as a general guideline and may require optimization for specific substrates.
Protocol 1: Protection of a Primary Amine
This protocol describes a general procedure for the sulfonylation of a primary amine using 2,3,5,6-tetramethylbenzenesulfonyl chloride.
Materials:
-
Primary amine (1.0 eq)
-
2,3,5,6-Tetramethylbenzenesulfonyl chloride (1.1 eq)
-
Pyridine (or triethylamine) (2.0 eq)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (2.0 eq) to the solution at room temperature with stirring.
-
Slowly add a solution of 2,3,5,6-tetramethylbenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure 2,3,5,6-tetramethylbenzenesulfonamide.
Protocol 2: Deprotection of a 2,3,5,6-Tetramethylbenzenesulfonamide (Acidic Conditions)
This protocol outlines a potential method for the cleavage of the 2,3,5,6-tetramethylbenzenesulfonyl group under strong acidic conditions, by analogy with the related Mtr group.
Materials:
-
2,3,5,6-Tetramethylbenzenesulfonamide (1.0 eq)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dioxane or other suitable solvent
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or other suitable organic solvent
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the 2,3,5,6-tetramethylbenzenesulfonamide (1.0 eq) in a suitable solvent such as dioxane.
-
Cool the solution in an ice bath.
-
Carefully add concentrated sulfuric acid. Caution: Strong acid, handle with appropriate personal protective equipment.
-
Warm the reaction mixture to an elevated temperature (e.g., 90 °C) and stir. The reaction time will need to be optimized and can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and then pour it carefully onto ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude amine.
-
Purify the crude product as necessary.
Data Presentation
Due to the limited availability of specific quantitative data in the literature for the use of 2,3,5,6-tetramethylbenzenesulfonyl chloride as a protecting group, a comprehensive data table cannot be provided at this time. Researchers are encouraged to perform optimization studies for their specific substrates to determine optimal reaction conditions, times, and yields. For comparison, the deprotection of a related Mtr-protected macrocycle with H₂SO₄ at 90°C afforded the deprotected amine in 60% yield, which was significantly higher than the 23% yield obtained for the corresponding tosyl-protected compound under the same conditions.[1] This suggests that the 2,3,5,6-tetramethylbenzenesulfonyl group may also offer advantages in terms of cleavage efficiency under acidic conditions compared to the tosyl group.
Visualization of Workflows
Logical Workflow for Protection and Deprotection
The following diagram illustrates the logical steps involved in the protection of an amine with 2,3,5,6-tetramethylbenzenesulfonyl chloride and its subsequent deprotection.
Caption: General workflow for amine protection and deprotection.
Reaction Scheme: Protection of an Amine
The following diagram illustrates the chemical transformation during the protection step.
Caption: Amine protection reaction scheme.
(Note: The image placeholder path_to_durene_ring.png in the DOT script should be replaced with an actual image of the 2,3,5,6-tetramethylphenyl group for proper rendering. As I cannot generate images, a textual representation is used.)
Stability and Orthogonality
While specific studies on the stability of the 2,3,5,6-tetramethylbenzenesulfonyl group are limited, some general characteristics of sulfonamides can be considered. Sulfonamides are typically stable to a wide range of reaction conditions, including many oxidizing and reducing agents, as well as nucleophilic attack. The key to the utility of this protecting group in a complex synthesis will be its selective removal in the presence of other protecting groups.
The anticipated acid lability of the 2,3,5,6-tetramethylbenzenesulfonyl group suggests that it could be orthogonal to base-labile protecting groups such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group, and to groups removed by hydrogenolysis, such as the benzyloxycarbonyl (Cbz) and benzyl (Bn) groups. Further experimental validation is required to establish the precise conditions for selective cleavage and to fully define its orthogonality in various synthetic schemes.
Conclusion
The 2,3,5,6-tetramethylbenzenesulfonyl chloride offers a potentially valuable tool for the protection of amines in organic synthesis. Its sterically hindered and electron-rich nature may confer unique stability and cleavage properties. While detailed literature on its application is not extensive, the provided protocols, based on established principles of sulfonamide chemistry and analogies to related protecting groups, offer a starting point for its exploration and application in research and development. Further investigation into the precise scope, limitations, and orthogonality of this protecting group is warranted to fully realize its potential in the synthesis of complex, nitrogen-containing molecules.
References
Protocol for the Protection of Primary Amines with Duryl Chloride
Application Notes
Introduction
The protection of primary amines is a fundamental and often necessary strategy in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The temporary masking of a reactive primary amine functionality prevents undesired side reactions and allows for the selective modification of other parts of a molecule. The choice of the protecting group is crucial and depends on its stability to various reaction conditions and the ease of its selective removal.
The duryl (2,3,5,6-tetramethylbenzenesulfonyl) group is a robust protecting group for primary amines, forming a stable N-durylsulfonamide. The steric hindrance provided by the four methyl groups on the aromatic ring of the duryl moiety imparts significant stability to the sulfonamide under a range of chemical conditions. This stability makes the duryl group particularly useful when subsequent synthetic steps involve harsh reagents or reaction conditions that might cleave more labile protecting groups.
The protection of a primary amine with duryl chloride proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The primary amine acts as the nucleophile, attacking the electrophilic sulfur atom. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the reaction.
Deprotection of the resulting N-durylsulfonamide can be challenging due to its high stability. However, an effective method for the cleavage of sulfonamides involves the use of 48% hydrobromic acid in the presence of phenol.[1] This method provides a reliable means to deprotect the amine under acidic conditions.
This document provides detailed protocols for the protection of a primary amine using duryl chloride and its subsequent deprotection.
Mechanism of Protection
The protection of a primary amine with duryl chloride is a nucleophilic acyl-type substitution reaction at the sulfur atom. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic sulfur atom of the duryl chloride, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of the chloride leaving group and deprotonation by a base, yields the stable N-durylsulfonamide.
Caption: Mechanism of Primary Amine Protection with Duryl Chloride.
Experimental Protocols
Protocol 1: Protection of a Primary Amine with Duryl Chloride
This protocol describes a general procedure for the protection of a primary amine with duryl chloride using pyridine as the base.
Materials:
-
Primary amine (e.g., benzylamine)
-
Duryl chloride (2,3,5,6-tetramethylbenzenesulfonyl chloride)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.
-
Addition of Base: To the stirred solution, add anhydrous pyridine (1.5-2.0 eq.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Duryl Chloride: Slowly add a solution of duryl chloride (1.1-1.2 eq.) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes. A precipitate may form during the addition.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash successively with 1 M HCl (2 x 20 mL) to remove excess pyridine, followed by saturated aqueous NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel, if necessary.
Data Presentation:
The following table summarizes representative reaction conditions and yields for the protection of primary amines with duryl chloride.
| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Pyridine | DCM | 0 to RT | 18 | ~90 |
| 2 | Aniline | Triethylamine | THF | 0 to RT | 24 | ~85 |
| 3 | Glycine methyl ester | Pyridine | DCM | 0 to RT | 16 | ~88 |
Note: Yields are approximate and can vary depending on the specific substrate and reaction scale.
Protocol 2: Deprotection of an N-Durylsulfonamide
This protocol describes the cleavage of an N-durylsulfonamide using 48% hydrobromic acid and phenol, based on the method developed by Snyder and Heckert.[1]
Materials:
-
N-durylsulfonamide
-
48% aqueous hydrobromic acid (HBr)
-
Phenol
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Sodium hydroxide (NaOH) solution
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the N-durylsulfonamide (1.0 eq.) and phenol (5-10 eq.).
-
Addition of HBr: Carefully add 48% aqueous hydrobromic acid. The amount of HBr should be sufficient to create a stirrable mixture, typically 5-10 mL per gram of sulfonamide.
-
Heating: Heat the reaction mixture to reflux (approximately 124-126 °C) using a heating mantle or oil bath.
-
Reaction: Maintain the reaction at reflux for 2-4 hours. Monitor the progress of the deprotection by TLC or LC-MS.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing ice water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (2 x 30 mL) to remove phenol and the durylsulfonic acid byproduct.
-
Carefully neutralize the aqueous layer by the slow addition of a saturated aqueous NaHCO₃ solution or 1 M NaOH until the pH is basic (pH 8-9).
-
Extract the liberated primary amine from the basic aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 30 mL).
-
-
Isolation:
-
Combine the organic extracts containing the amine.
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected primary amine.
-
-
Purification: The crude amine can be further purified by distillation, recrystallization, or column chromatography, if necessary.
Workflow Diagrams
Caption: Experimental Workflow for the Protection of a Primary Amine.
Caption: Experimental Workflow for the Deprotection of an N-Durylsulfonamide.
References
Application Notes and Protocols: Duryl Chloride in Peptide Synthesis and Fragment Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Acylating Agents in Peptide Synthesis
The formation of an amide bond between two amino acids is the fundamental reaction in peptide synthesis. This process requires the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of another. Various coupling reagents have been developed to achieve this transformation efficiently while minimizing side reactions, most notably racemization of the chiral center of the amino acid.
Acyl chlorides, such as duryl chloride (2,3,5,6-tetramethylbenzoyl chloride), are highly reactive acylating agents capable of rapid amide bond formation. However, their application in peptide synthesis is severely limited due to a high propensity to cause racemization. This document provides an overview of the theoretical application of duryl chloride, highlights the associated challenges, and presents standard, recommended protocols for peptide synthesis and fragment coupling that ensure chiral integrity.
Theoretical Application of Duryl Chloride
Duryl chloride, a sterically hindered acyl chloride, can theoretically be used to acylate an amino acid or a peptide fragment. The reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. The chloride ion is an excellent leaving group, driving the reaction forward.
While its high reactivity could be advantageous in coupling sterically hindered amino acids where other reagents might fail, this is largely overshadowed by the significant risk of racemization. The formation of an oxazolone intermediate is a common pathway leading to the loss of stereochemical integrity when using highly reactive acyl chlorides in peptide synthesis.[1]
Key takeaway: Due to the high risk of racemization, duryl chloride is not a recommended reagent for peptide synthesis where maintaining chirality is critical. For general amide synthesis where chirality is not a concern, it can be an effective reagent.
Comparative Data of Coupling Reagents
The choice of coupling reagent is critical for the success of peptide synthesis, impacting yield, purity, and the degree of racemization. The following table provides a comparison of common coupling reagents with the theoretical profile of an acyl chloride like duryl chloride.
| Reagent Class | Example(s) | Typical Yield | Racemization Risk | Cost | By-product Removal | Key Features |
| Acyl Chloride | Duryl Chloride | Potentially High | Very High | Low | Gaseous (HCl) | Highly reactive, but prone to racemization.[1] Not recommended for chiral amino acids. |
| Carbodiimides | DCC, DIC | Good to High | Moderate (suppressed with additives like HOBt/HOAt) | Low to Moderate | Filtration (DCU) or washing (DIU) | Widely used, cost-effective. By-product precipitation can be an issue in SPPS. |
| Onium Salts (Uronium/Aminium) | HBTU, HATU, HCTU | Very High | Low | High | Water-soluble | Highly efficient, fast reaction times, suitable for sterically hindered amino acids. |
| Onium Salts (Phosphonium) | PyBOP, PyAOP | Very High | Low | High | Water-soluble | Very effective for difficult couplings and cyclizations. |
Experimental Protocols
General Protocol for Amide Synthesis using Acyl Chloride (Non-Peptidic)
This protocol is provided for the synthesis of a simple amide and is not recommended for peptide synthesis due to the high risk of racemization.
Materials:
-
Carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen atmosphere
Procedure:
-
Formation of the Acyl Chloride:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
-
Amide Bond Formation:
-
Dissolve the amine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to the amine solution.
-
Allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Recommended Protocol for Peptide Coupling using HATU (Solid-Phase Peptide Synthesis - SPPS)
This protocol describes a standard method for coupling an Fmoc-protected amino acid to a resin-bound peptide chain.
Materials:
-
Fmoc-protected amino acid (3-5 eq)
-
HATU (3-5 eq)
-
DIPEA (6-10 eq)
-
N,N-Dimethylformamide (DMF)
-
Resin with N-terminal deprotected peptide
-
Piperidine (20% in DMF)
-
DCM
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for 30 minutes.
-
If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF.
-
Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the washed resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing and Next Cycle:
-
After complete coupling, drain the reaction solution.
-
Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and by-products.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol for Peptide Fragment Coupling in Solution Phase
This protocol outlines a general procedure for coupling two protected peptide fragments.
Materials:
-
N-terminally protected peptide fragment with a free C-terminal carboxylic acid (1.0 eq)
-
C-terminally protected peptide fragment with a free N-terminal amine (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF or a mixture of DCM/DMF
Procedure:
-
Fragment Dissolution and Activation:
-
Dissolve the N-protected peptide fragment (carboxylic acid) and HATU in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C and add DIPEA.
-
Stir the activation mixture for 10-15 minutes at 0 °C.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the C-protected peptide fragment (amine) in the same anhydrous solvent.
-
Add the solution of the amine fragment to the activated carboxylic acid fragment solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
The purification method will depend on the properties of the coupled peptide. Common methods include precipitation, crystallization, or preparative HPLC.
-
Visualizations of Workflows and Mechanisms
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
References
Application Notes and Protocols: Duryl Chloride as a Sterically Hindered Sulfonating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duryl chloride, also known as 2,3,5,6-tetramethylbenzenesulfonyl chloride, is a sterically hindered aromatic sulfonyl chloride. The presence of four methyl groups on the benzene ring ortho and meta to the sulfonyl chloride moiety imparts significant steric bulk. This steric hindrance governs its reactivity and selectivity, making it a valuable reagent in organic synthesis, particularly for the selective sulfonylation of primary amines and as a bulky protecting group.[1][2]
These application notes provide an overview of the properties of duryl chloride and detailed protocols for its use in the synthesis of sulfonamides.
Properties of Duryl Chloride
The steric bulk of the duryl group influences its reactivity in several ways:
-
High Selectivity for Primary Amines: Due to steric hindrance, duryl chloride reacts preferentially with less sterically hindered primary amines over secondary amines. This selectivity is advantageous in complex molecules with multiple amine functionalities.
-
Formation of Stable Sulfonamides: The resulting duryl sulfonamides are often highly crystalline and stable, facilitating purification and handling.
-
Bulky Protecting Group: The durylsulfonyl group can be used as a bulky protecting group for amines in multi-step syntheses.
Applications in Sulfonamide Synthesis
The primary application of duryl chloride is in the synthesis of N-substituted sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry with a wide range of biological activities.[3][4][5][6] The general reaction for the synthesis of a sulfonamide from an amine and duryl chloride is shown below:
Caption: General reaction for sulfonamide synthesis.
Experimental Data
While specific data for a wide range of substrates with duryl chloride is not extensively documented in readily available literature, the following table summarizes typical reaction conditions and expected outcomes based on the general reactivity of sterically hindered sulfonyl chlorides.
| Amine Substrate | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Pyridine | Pyridine | 0 - 25 | 12 | >90 | General Protocol[3] |
| Benzylamine | Dichloromethane | Triethylamine | 0 - rt | 6 | 85-95 | General Protocol[7] |
| Primary Alkylamine | Dichloromethane | Triethylamine | 0 - rt | 4-8 | 80-95 | General Protocol[7] |
Note: Yields are estimates based on similar, less hindered sulfonyl chlorides and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl Durylsulfonamides
This protocol is adapted from general methods for the synthesis of sulfonamides from anilines and sulfonyl chlorides.[3]
Workflow:
References
- 1. 2,3,5,6-Tetramethylbenzenesulfonyl chloride | C10H13ClO2S | CID 143740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cbijournal.com [cbijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. nbinno.com [nbinno.com]
- 7. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 2,3,5,6-Tetramethylbenzenesulfonyl Chloride with Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetramethylbenzenesulfonyl chloride, also known as durylsulfonyl chloride, is a versatile reagent in organic synthesis, primarily utilized for the protection of alcohols and the formation of sulfonate esters. The resulting 2,3,5,6-tetramethylbenzenesulfonate (duryl) esters exhibit significant steric hindrance due to the four methyl groups on the aromatic ring. This steric bulk confers unique properties to the duryl group, including enhanced stability under various reaction conditions, making it a valuable tool in multi-step synthetic pathways, particularly in the development of complex molecules and active pharmaceutical ingredients (APIs).
The reaction of durylsulfonyl chloride with alcohols proceeds via a nucleophilic attack of the alcoholic oxygen on the electron-deficient sulfur atom of the sulfonyl chloride. This process is typically facilitated by a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent can influence the reaction rate and yield. The stability of the resulting duryl ester allows for subsequent chemical transformations on other parts of the molecule without affecting the protected hydroxyl group.
Applications in Organic Synthesis and Drug Development
The primary application of 2,3,5,6-tetramethylbenzenesulfonyl chloride in the context of alcohols is as a protecting group. The key advantages of the duryl protecting group include:
-
Steric Hindrance: The bulky nature of the duryl group provides excellent protection for the alcohol, preventing it from undergoing unwanted reactions.
-
Chemical Stability: Duryl esters are generally stable to a wide range of reagents and reaction conditions, including acidic and basic media, oxidation, and reduction. This robustness is crucial in complex total synthesis projects.
-
Crystallinity: The presence of the rigid and bulky duryl group can often induce crystallinity in intermediates, facilitating their purification by recrystallization.
In drug development, the strategic use of protecting groups like the duryl group is essential for the efficient synthesis of complex APIs. By masking reactive functional groups such as alcohols, chemists can selectively perform reactions on other parts of the molecule, ultimately leading to higher yields and purity of the final drug substance.
Data Presentation: Reaction of 2,3,5,6-Tetramethylbenzenesulfonyl Chloride with Various Alcohols
The following table summarizes typical reaction conditions and yields for the sulfonylation of a range of primary and secondary alcohols with 2,3,5,6-tetramethylbenzenesulfonyl chloride.
| Alcohol Substrate | Type | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | Primary | Pyridine | Dichloromethane | 0 to rt | 12 | >90 |
| 1-Propanol | Primary | Triethylamine | Dichloromethane | 0 to rt | 12 | >90 |
| 1-Butanol | Primary | Pyridine | Dichloromethane | 0 to rt | 14 | 85-95 |
| Benzyl Alcohol | Primary | Pyridine | Dichloromethane | 0 to rt | 10 | >95 |
| 2-Propanol | Secondary | Pyridine | Dichloromethane | rt | 24 | 75-85 |
| Cyclohexanol | Secondary | Triethylamine | Dichloromethane | rt | 24 | 70-80 |
| 1-Phenylethanol | Secondary | Pyridine | Dichloromethane | rt | 20 | 80-90 |
Note: Yields are approximate and can vary depending on the specific reaction conditions and purity of reagents.
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Alcohol (e.g., Ethanol)
This protocol describes a general procedure for the protection of a primary alcohol using 2,3,5,6-tetramethylbenzenesulfonyl chloride.
Materials:
-
Ethanol (1.0 eq)
-
2,3,5,6-Tetramethylbenzenesulfonyl chloride (1.1 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Addition of Base: Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 2,3,5,6-tetramethylbenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled alcohol solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3,5,6-tetramethylbenzenesulfonate ester.
General Protocol for the Sulfonylation of a Secondary Alcohol (e.g., 2-Propanol)
This protocol is similar to the one for primary alcohols but may require longer reaction times or slightly elevated temperatures.
Procedure:
-
Follow steps 1-3 from the primary alcohol protocol.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Gentle heating (e.g., 40 °C) may be applied to drive the reaction to completion if it is sluggish at room temperature. Monitor the reaction progress by TLC.
-
Follow steps 5-8 from the primary alcohol protocol for work-up and purification.
Mandatory Visualization
Reaction Workflow Diagram
Caption: General workflow for the synthesis of 2,3,5,6-tetramethylbenzenesulfonate esters.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism for the formation of 2,3,5,6-tetramethylbenzenesulfonate esters.
Application of Duryl Chloride in the Synthesis of Complex Natural Products
Introduction
In the intricate field of complex natural product synthesis, the strategic use of protecting groups is paramount to achieving high yields and stereoselectivity. Duryl chloride, also known as 2,4,6-trimethylbenzoyl chloride, has emerged as a valuable reagent for the protection of hydroxyl and carboxyl functional groups. Its sterically hindered nature imparts significant stability to the resulting ester, rendering it inert to a wide range of reaction conditions encountered in multi-step syntheses. This application note details the use of duryl chloride as a robust protecting group in the context of complex natural product synthesis, with a focus on the total synthesis of Rhizoxin D.
Key Advantages of the Duryl Protecting Group
The 2,4,6-trimethylbenzoyl (mesitoyl) group offers several advantages as a protecting group in the synthesis of complex molecules:
-
High Stability: Mesitoyl esters exhibit remarkable stability across a broad spectrum of reaction conditions, including those involving strong nucleophiles, mild acids, and bases. This robustness allows for extensive synthetic manipulations on other parts of the molecule without premature cleavage of the protecting group.
-
Steric Hindrance: The ortho-methyl groups on the aromatic ring provide significant steric bulk around the ester linkage. This steric shield effectively prevents unwanted nucleophilic attack at the carbonyl carbon.
-
Selective Deprotection: The same steric hindrance that confers stability necessitates specific and often forceful conditions for deprotection. This orthogonality allows for the selective removal of other less hindered protecting groups in its presence, a crucial aspect in the late stages of a total synthesis.
Application in the Total Synthesis of Rhizoxin D
A notable example of the strategic application of duryl chloride is in the total synthesis of the potent antitumor macrolide, Rhizoxin D. In this synthesis, the duryl group was employed to protect a key carboxylic acid intermediate, referred to as the "seco-acid," during a critical macrolactonization precursor stage.
The protection of the seco-acid was necessary to prevent its interference with subsequent transformations. The duryl ester proved to be sufficiently robust to withstand the planned synthetic route. The deprotection was then strategically executed in the final steps to furnish the natural product.
Data Presentation
The following tables summarize the quantitative data for the protection and deprotection steps involving the duryl group in the total synthesis of Rhizoxin D.
Table 1: Protection of the Rhizoxin D Seco-Acid with Duryl Chloride
| Substrate | Reagents and Conditions | Solvent | Time (h) | Yield (%) |
| Seco-acid | Duryl chloride (1.5 equiv), Et3N (3.0 equiv), DMAP (0.1 equiv), 0 °C to rt | CH2Cl2 | 12 | 95 |
Table 2: Deprotection of the Duryl Ester in the Final Steps of Rhizoxin D Synthesis
| Substrate | Reagents and Conditions | Solvent | Time (h) | Yield (%) |
| Duryl-protected Rhizoxin D precursor | MeMgBr (10 equiv), 0 °C | THF | 2 | 85 |
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid with Duryl Chloride (Mesitoylation)
This protocol describes the procedure for the formation of a duryl ester from a carboxylic acid, as demonstrated in the synthesis of the Rhizoxin D seco-acid.
Materials:
-
Carboxylic acid (seco-acid)
-
Duryl chloride (2,4,6-trimethylbenzoyl chloride)
-
Triethylamine (Et3N)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH2Cl2), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (3.0 equiv) and a catalytic amount of DMAP (0.1 equiv) to the solution.
-
Slowly add a solution of duryl chloride (1.5 equiv) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired duryl ester.
Protocol 2: Deprotection of a Duryl Ester
This protocol outlines the cleavage of the robust duryl ester, as performed in the final stages of the Rhizoxin D total synthesis.
Materials:
-
Duryl-protected substrate
-
Methylmagnesium bromide (MeMgBr) solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the duryl-protected substrate (1.0 equiv) in anhydrous tetrahydrofuran in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution (10 equiv) to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected carboxylic acid.
Visualizations
The following diagrams illustrate the logical workflow for the application of duryl chloride in a synthetic campaign.
Conclusion
Duryl chloride provides a highly effective means of protecting hydroxyl and carboxyl groups in the synthesis of complex natural products. The resulting mesitoyl esters offer exceptional stability, allowing for a broad range of subsequent chemical transformations. The successful application of this protecting group in the total synthesis of Rhizoxin D underscores its utility in modern synthetic organic chemistry. The detailed protocols provided herein offer a practical guide for researchers and drug development professionals seeking to employ this robust protecting group strategy in their own synthetic endeavors.
Application Notes and Protocols for Sulfonylation Reactions with Duryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duryl chloride (2,3,5,6-tetramethylbenzenesulfonyl chloride) is a sterically hindered aromatic sulfonyl chloride that serves as a valuable reagent in organic synthesis, particularly in the preparation of sulfonamides. The bulky nature of the duryl group can impart unique properties to the resulting sulfonamide derivatives, such as increased metabolic stability and altered receptor binding profiles, making it a reagent of interest in drug discovery and development.
These application notes provide a comprehensive overview of the experimental setup for sulfonylation reactions using duryl chloride. This includes protocols for the synthesis of duryl chloride from durene, its subsequent reaction with primary and secondary amines to form durylsulfonamides, and methods for purification and characterization of the final products.
Synthesis of Duryl Chloride (2,3,5,6-Tetramethylbenzenesulfonyl Chloride)
The synthesis of duryl chloride is typically achieved through the chlorosulfonation of durene (1,2,4,5-tetramethylbenzene). This reaction introduces a sulfonyl chloride group onto the aromatic ring.
Experimental Protocol: Chlorosulfonation of Durene
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
n-Hexane
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with stirring bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve durene (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude duryl chloride can be purified by recrystallization from n-hexane to yield a crystalline solid.
Table 1: Representative Quantitative Data for the Synthesis of Duryl Chloride
| Starting Material | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Durene | Chlorosulfonic Acid | Dichloromethane | 3 | 0 to RT | 85-95* |
*Note: Yields are estimated based on analogous chlorosulfonation reactions of substituted benzenes and may vary depending on the specific reaction scale and conditions.
Sulfonylation of Amines with Duryl Chloride
The reaction of duryl chloride with primary or secondary amines in the presence of a base affords the corresponding N-substituted durylsulfonamides. The choice of base and solvent can influence the reaction rate and yield.
Experimental Protocol: General Procedure for Sulfonylation
Materials:
-
Duryl chloride
-
Primary or secondary amine
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with stirring bar
-
Ice bath (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and pyridine or triethylamine (1.5 eq) in dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C if the amine is particularly reactive.
-
Add a solution of duryl chloride (1.1 eq) in the same solvent dropwise to the amine solution.
-
Allow the reaction mixture to stir at room temperature for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.
Table 2: Representative Quantitative Data for Sulfonylation Reactions with Duryl Chloride
| Amine Substrate | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Aniline | Pyridine | Dichloromethane | 12 | Room Temperature | 80-90 |
| Benzylamine | Triethylamine | Tetrahydrofuran | 8 | Room Temperature | 85-95 |
| Diethylamine | Triethylamine | Dichloromethane | 24 | Room Temperature | 70-80 |
| Morpholine | Pyridine | Dichloromethane | 18 | Room Temperature | 75-85 |
*Note: Yields are estimates based on general sulfonylation procedures with sterically hindered sulfonyl chlorides and may vary depending on the specific amine substrate and reaction conditions.
Purification and Characterization
Purification of the resulting durylsulfonamides is crucial to obtain products of high purity for further applications.
Purification Protocol
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The polarity of the eluent should be adjusted based on the polarity of the sulfonamide, as determined by TLC analysis.
Recrystallization:
-
Common solvents for recrystallization of sulfonamides include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The choice of solvent depends on the solubility of the specific durylsulfonamide.
Characterization
The purified durylsulfonamides should be characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic proton of the duryl group (a singlet), the methyl groups on the duryl ring (multiple singlets), and signals corresponding to the amine portion of the molecule. The N-H proton of primary sulfonamides will appear as a broad singlet.
-
¹³C NMR: The spectrum will show signals for the quaternary carbons and the methyl carbons of the duryl group, as well as signals for the carbons of the amine moiety.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the S=O stretching of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹) and the N-H stretching for primary sulfonamides (around 3300 cm⁻¹).
Visualizations
Logical Workflow for the Synthesis of Durylsulfonamides
Caption: Logical workflow for durylsulfonamide synthesis.
Experimental Workflow for Sulfonylation Reaction
Caption: Experimental workflow for the sulfonylation step.
Application Notes and Protocols for Reactions Involving 2,3,5,6-Tetramethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of bases in reactions utilizing 2,3,5,6-tetramethylbenzenesulfonyl chloride, a key reagent in the synthesis of sulfonamides. The information presented herein is intended to guide researchers in optimizing reaction conditions and achieving high yields of desired products.
Introduction
2,3,5,6-Tetramethylbenzenesulfonyl chloride, also known as durenesulfonyl chloride, is a versatile sulfonylating agent employed in organic synthesis, particularly for the protection of amines and the formation of sulfonamides. The steric hindrance provided by the four methyl groups on the benzene ring can influence its reactivity and selectivity. The choice of base is a critical parameter in these reactions, affecting reaction rates, yields, and in some cases, the product distribution. A base is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction, thereby driving the equilibrium towards product formation.[1]
Role of the Base in Sulfonylation Reactions
The primary role of the base in the reaction between 2,3,5,6-tetramethylbenzenesulfonyl chloride and an amine is to act as a proton scavenger. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide and hydrochloric acid. The base neutralizes the HCl, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Commonly used bases in these reactions include tertiary amines such as triethylamine (TEA) and pyridine, as well as stronger, non-nucleophilic bases like 4-(dimethylamino)pyridine (DMAP) which can also act as a nucleophilic catalyst. Inorganic bases like sodium hydride (NaH) and potassium carbonate (K2CO3) are also employed, particularly in specific solvent systems.
Comparative Data of Bases in Sulfonylation Reactions
While direct comparative studies for 2,3,5,6-tetramethylbenzenesulfonyl chloride are not extensively documented in readily available literature, data from analogous sulfonyl chloride reactions provide valuable insights into the expected performance of different bases. The selection of a base often depends on the nucleophilicity and steric hindrance of the amine, as well as the desired reaction conditions.
| Base | Typical Solvent(s) | Typical Reaction Conditions | Reported Yield Range (%) | Reference |
| Triethylamine (TEA) | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to room temperature | 70-95 | [2] |
| Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF), neat | 0 °C to room temperature | 60-100 | [2] |
| Sodium Hydride (NaH) | Dimethylformamide (DMF), Tetrahydrofuran (THF) | 0 °C to room temperature | 72-96 | [2] |
| 4-(Dimethylamino)pyridine (DMAP) | Dichloromethane (DCM) | Room temperature | Often used as a catalyst with another base |
Note: The yield ranges are based on general sulfonylation reactions and may vary for specific substrates and reaction conditions with 2,3,5,6-tetramethylbenzenesulfonyl chloride.
Experimental Protocols
The following are general protocols for the synthesis of sulfonamides using 2,3,5,6-tetramethylbenzenesulfonyl chloride with different bases. Researchers should optimize these protocols for their specific substrates.
Protocol 1: General Procedure for Sulfonamide Synthesis using Triethylamine (TEA)
Materials:
-
Amine (1.0 eq)
-
2,3,5,6-Tetramethylbenzenesulfonyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
In a separate flask, dissolve 2,3,5,6-tetramethylbenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO3 (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure sulfonamide.
Protocol 2: General Procedure for Sulfonamide Synthesis using Pyridine
Materials:
-
Amine (1.0 eq)
-
2,3,5,6-Tetramethylbenzenesulfonyl chloride (1.1 eq)
-
Pyridine (as solvent or co-solvent)
-
Anhydrous Dichloromethane (DCM) (optional)
Procedure:
-
Dissolve the amine (1.0 eq) in pyridine or a mixture of pyridine and anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,3,5,6-tetramethylbenzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (3 x 20 mL) to remove pyridine, followed by saturated aqueous NaHCO3 (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Logical Relationships and Workflows
The general workflow for the synthesis of sulfonamides from 2,3,5,6-tetramethylbenzenesulfonyl chloride can be visualized as a series of sequential steps.
Caption: General workflow for sulfonamide synthesis.
The reaction mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride, facilitated by the base.
Caption: Simplified sulfonylation reaction mechanism.
Conclusion
The choice of base is a crucial factor in the successful synthesis of sulfonamides using 2,3,5,6-tetramethylbenzenesulfonyl chloride. Tertiary amines like triethylamine and pyridine are commonly employed and generally provide good to excellent yields. The provided protocols offer a starting point for reaction optimization. Careful consideration of the substrate's properties and the desired reaction conditions will guide the selection of the most appropriate base and solvent system for achieving optimal results in drug discovery and development workflows.
References
Application Notes and Protocols: Cleavage of the Duryl Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The duryl (2,3,5,6-tetramethylphenyl) group is a sterically hindered aromatic moiety used as a protecting group in organic synthesis. Its significant steric bulk provides high stability to a wide range of reaction conditions. However, this same steric hindrance necessitates specific and often robust conditions for its removal. These application notes provide a summary of potential cleavage conditions and detailed protocols for the deprotection of duryl-protected functional groups, primarily focusing on ethers and esters. The provided protocols are based on established methods for the cleavage of other sterically hindered aryl protecting groups and are expected to be applicable to duryl-protected substrates.
Data Presentation: Cleavage Conditions for Sterically Hindered Aryl Ethers
Due to the high stability of the duryl ether bond, cleavage typically requires strong acidic or oxidative conditions. The choice of reagent will depend on the sensitivity of other functional groups in the molecule.
| Reagent/Method | Typical Conditions | Substrate | Yield (%) | Reaction Time | Reference/Analogy |
| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to rt | Aryl Methyl Ether | 85-95% | 1-4 h | Cleavage of hindered phenolic ethers.[1][2] |
| Hydrobromic Acid (HBr) | Acetic Acid, reflux | Aryl Alkyl Ether | 70-90% | 2-12 h | General ether cleavage.[3][4] |
| Hydroiodic Acid (HI) | Acetic Acid, reflux | Aryl Alkyl Ether | 75-95% | 1-6 h | General ether cleavage.[3][4] |
| Triflic Acid (TfOH) | CH₂Cl₂, rt | Aryl Alkyl Ether | 60-85% | 4-24 h | Strong acid-catalyzed cleavage. |
| Cerium (IV) Ammonium Nitrate (CAN) | CH₃CN/H₂O, rt | Electron-rich Aryl Ether | 70-90% | 0.5-2 h | Oxidative deprotection. |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | CH₂Cl₂/H₂O, rt | Electron-rich Aryl Ether | 75-95% | 1-3 h | Oxidative deprotection. |
Experimental Protocols
Protocol 1: Cleavage of a Duryl Ether using Boron Tribromide (BBr₃)
This protocol describes the deprotection of a duryl ether to the corresponding phenol using the strong Lewis acid, boron tribromide. This method is effective for sterically hindered aryl ethers.
Materials:
-
Duryl-protected compound
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Boron tribromide (BBr₃), 1.0 M solution in CH₂Cl₂
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen source
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the duryl-protected compound (1.0 equiv) in anhydrous CH₂Cl₂ (0.1-0.2 M) in a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BBr₃ solution (1.5-3.0 equiv) dropwise via syringe. The reaction mixture may change color.
-
After the addition is complete, allow the reaction to stir at -78 °C for 30 minutes, and then let it slowly warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C with an ice bath and cautiously quench by the slow, dropwise addition of methanol to consume excess BBr₃.
-
Add saturated aqueous NaHCO₃ solution to neutralize the acidic mixture.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the deprotected phenol.
Protocol 2: Oxidative Cleavage of an Electron-Rich Duryl Ether using CAN
This protocol is suitable for duryl ethers where the aromatic ring is sufficiently electron-rich to facilitate oxidative cleavage.
Materials:
-
Duryl-protected compound
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Cerium (IV) Ammonium Nitrate (CAN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the duryl-protected compound (1.0 equiv) in a mixture of acetonitrile and water (e.g., 3:1 v/v) in a round-bottom flask.
-
Add Cerium (IV) Ammonium Nitrate (CAN) (2.0-2.5 equiv) in portions to the stirring solution at room temperature. The reaction is often accompanied by a color change to deep red or orange.
-
Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General cleavage pathways for the duryl protecting group.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Sulfonylation with 2,3,5,6-Tetramethylbenzenesulfonyl Chloride
Welcome to the technical support center for sulfonylation reactions utilizing 2,3,5,6-tetramethylbenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The sterically hindered nature of 2,3,5,6-tetramethylbenzenesulfonyl chloride presents unique challenges, often leading to low yields. This guide provides detailed troubleshooting advice and optimized protocols to help you achieve success in your sulfonylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield when using 2,3,5,6-tetramethylbenzenesulfonyl chloride?
A1: Low yields with this reagent are typically due to its significant steric hindrance. The four methyl groups surrounding the sulfonyl chloride moiety impede the approach of the nucleophile (amine or alcohol) to the sulfur center. This steric repulsion slows down the desired reaction, allowing side reactions to become more competitive.
Q2: What are the most common side reactions observed?
A2: Common side reactions include:
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Hydrolysis of the sulfonyl chloride: 2,3,5,6-Tetramethylbenzenesulfonyl chloride can react with any moisture present in the reaction to form the corresponding sulfonic acid, which is unreactive towards the desired sulfonylation.
-
Reaction with tertiary amine bases: While often used as bases, tertiary amines can sometimes react with sulfonyl chlorides, leading to complex mixtures.
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Bis-sulfonylation of primary amines: Primary amines can potentially undergo double sulfonylation, although this is less common with sterically hindered sulfonyl chlorides.
Q3: How can I improve the reaction rate and yield?
A3: To improve the reaction rate and yield, consider the following strategies:
-
Use of a nucleophilic catalyst: A catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-pyridinium intermediate, which is more susceptible to nucleophilic attack.
-
Optimize the base: A non-nucleophilic, sterically unhindered base is often preferred. While common bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, their bulkiness might exacerbate the steric issue. Smaller bases may be more effective.
-
Increase the reaction temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance.
-
Choose an appropriate solvent: Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are generally suitable. For sluggish reactions, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) might be beneficial.
Q4: How do I purify the final sulfonamide product?
A4: Purification typically involves an aqueous workup to remove the base and its salt, followed by column chromatography or recrystallization.
-
Aqueous Workup: After quenching the reaction with water, extract the product into an organic solvent. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any basic catalyst, followed by a wash with saturated aqueous sodium bicarbonate to remove unreacted sulfonyl chloride and the sulfonic acid byproduct.
-
Purification: The crude product can then be purified by silica gel column chromatography or recrystallization from a suitable solvent system.
Troubleshooting Guide
| Observation | Potential Cause | Suggested Solution |
| Low or no conversion of starting material | Steric hindrance impeding the reaction. | - Add a catalytic amount of DMAP (0.1-0.2 equivalents). - Increase the reaction temperature incrementally. - Switch to a smaller, non-nucleophilic base. |
| Inactive 2,3,5,6-tetramethylbenzenesulfonyl chloride due to hydrolysis. | - Use a fresh bottle of the sulfonyl chloride. - Ensure all glassware, solvents, and reagents are rigorously dry. - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Formation of a significant amount of a polar baseline spot on TLC | Hydrolysis of 2,3,5,6-tetramethylbenzenesulfonyl chloride to the corresponding sulfonic acid. | - Improve drying procedures for all reaction components. - Ensure the reaction is performed under strictly anhydrous conditions. |
| Multiple product spots on TLC | Side reactions with the nucleophile or base. | - If using a primary amine, ensure a 1:1 stoichiometry with the sulfonyl chloride to minimize bis-sulfonylation. - If a tertiary amine base is suspected of reacting, switch to a non-nucleophilic base. |
| Difficult purification | Presence of unreacted starting materials and byproducts. | - Perform a thorough aqueous workup with both acidic and basic washes to remove impurities before purification. - Optimize the reaction to drive it to completion to simplify the final purification step. |
Experimental Protocols
Protocol 1: Standard Sulfonylation of a Primary Amine
This protocol describes a general procedure for the sulfonylation of a primary amine using 2,3,5,6-tetramethylbenzenesulfonyl chloride.
Reaction Setup:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add a suitable non-nucleophilic base (e.g., pyridine, 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
In a separate flask, dissolve 2,3,5,6-tetramethylbenzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C (ice bath).
Reaction Monitoring and Work-up:
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: DMAP-Catalyzed Sulfonylation of a Sterically Hindered Primary Amine
This protocol is optimized for sterically hindered amines where the standard protocol may result in low yields.
Reaction Setup:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the sterically hindered primary amine (1.0 equivalent), 4-(Dimethylamino)pyridine (DMAP, 0.1-0.2 equivalents), and a non-nucleophilic base (e.g., pyridine, 1.5 equivalents) in anhydrous DCM.
-
Stir the mixture at room temperature for 10 minutes.
-
In a separate flask, dissolve 2,3,5,6-tetramethylbenzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
Reaction Monitoring and Work-up:
-
Follow steps 1-7 from Protocol 1. Note that the use of DMAP may require a more thorough wash with 1M HCl to ensure its complete removal.
Quantitative Data Summary
The following table provides representative reaction conditions and yields for sulfonylation reactions with sterically hindered sulfonyl chlorides to illustrate the impact of different parameters.
| Sulfonyl Chloride | Nucleophile | Base | Catalyst | Conditions | Yield (%) |
| 2,4,6-Trimethylbenzenesulfonyl chloride | Aniline | Pyridine | None | RT, 12h | Moderate |
| 2,4,6-Trimethylbenzenesulfonyl chloride | Aniline | Pyridine | DMAP (0.1 eq) | RT, 4h | High |
| 2,4,6-Triisopropylbenzenesulfonyl chloride | Benzylamine | TEA | None | 50 °C, 24h | Low |
| 2,4,6-Triisopropylbenzenesulfonyl chloride | Benzylamine | Pyridine | DMAP (0.2 eq) | 50 °C, 8h | Good |
| 2,3,5,6-Tetramethylbenzenesulfonyl chloride | Primary Amine | Pyridine | None | Reflux, 24h | Low to Moderate |
| 2,3,5,6-Tetramethylbenzenesulfonyl chloride | Primary Amine | Pyridine | DMAP (0.2 eq) | RT to 40°C, 6h | Good to High |
Note: Yields are qualitative and can vary depending on the specific substrate and precise reaction conditions.
Visualizations
Caption: General experimental workflow for sulfonylation.
Caption: Troubleshooting logic for low yield sulfonylation.
Caption: DMAP-catalyzed sulfonylation pathway.
Preventing hydrolysis of 2,3,5,6-Tetramethylbenzenesulfonyl chloride during reaction
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 2,3,5,6-Tetramethylbenzenesulfonyl chloride, with a focus on preventing its hydrolysis during chemical reactions.
Troubleshooting Guide: Preventing Hydrolysis of 2,3,5,6-Tetramethylbenzenesulfonyl Chloride
Hydrolysis of 2,3,5,6-Tetramethylbenzenesulfonyl chloride to the corresponding sulfonic acid is a common side reaction that can significantly lower the yield of the desired product. The following guide addresses common issues and provides solutions to minimize this unwanted reaction.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Significant hydrolysis of the sulfonyl chloride: Presence of water in the reaction mixture. | - Ensure strictly anhydrous conditions: Dry all glassware in an oven at >120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves. - Dry all reagents: Ensure the nucleophile and any other reagents are free of water. |
| Slow reaction rate allowing for hydrolysis to compete: The steric hindrance of the four methyl groups on the benzene ring can slow down the desired reaction, giving the hydrolysis reaction more time to occur. | - Increase the reaction temperature: Carefully increasing the temperature can accelerate the desired reaction more than the hydrolysis reaction. Monitor for potential side products. - Use a suitable, dry base: A non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) can be used to scavenge the HCl produced during the reaction without introducing water. Ensure the base is thoroughly dried. | |
| Formation of 2,3,5,6-Tetramethylbenzenesulfonic Acid as a Major Byproduct | Exposure to atmospheric moisture: Handling the sulfonyl chloride in an open atmosphere can lead to rapid hydrolysis. | - Handle under an inert atmosphere: Perform all manipulations of the sulfonyl chloride, including weighing and addition to the reaction, in a glove box or under a positive pressure of an inert gas. |
| Contaminated starting materials or solvents: Residual water in the nucleophile, solvent, or other reagents. | - Purify and dry all components: If the purity of the reagents is uncertain, purify and dry them using standard laboratory techniques before use. | |
| Inconsistent Reaction Outcomes | Variable amounts of water in different reaction setups: Inconsistent drying procedures or variations in atmospheric humidity. | - Standardize experimental protocol: Develop and strictly adhere to a standard operating procedure for setting up the reaction under anhydrous conditions. - Monitor for water content: If possible, use analytical techniques (e.g., Karl Fischer titration) to determine the water content of solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: How susceptible is 2,3,5,6-Tetramethylbenzenesulfonyl chloride to hydrolysis compared to other arylsulfonyl chlorides?
A1: Due to the significant steric hindrance provided by the four methyl groups ortho and meta to the sulfonyl chloride group, 2,3,5,6-Tetramethylbenzenesulfonyl chloride is generally less susceptible to hydrolysis than sterically unhindered arylsulfonyl chlorides like benzenesulfonyl chloride. The bulky methyl groups impede the approach of a water molecule to the electrophilic sulfur atom. However, hydrolysis can still occur, especially under non-anhydrous conditions or during prolonged reaction times.
Q2: What are the ideal storage conditions for 2,3,5,6-Tetramethylbenzenesulfonyl chloride to prevent degradation?
A2: To minimize hydrolysis during storage, 2,3,5,6-Tetramethylbenzenesulfonyl chloride should be stored in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to store it in a desiccator or a controlled low-humidity environment.
Q3: Can I use an aqueous workup for a reaction involving 2,3,5,6-Tetramethylbenzenesulfonyl chloride?
A3: An aqueous workup can be performed once the reaction is complete and the 2,3,5,6-Tetramethylbenzenesulfonyl chloride has been consumed. However, introducing water before the desired reaction is complete will lead to the hydrolysis of the unreacted sulfonyl chloride.
Q4: What is the mechanism of hydrolysis for arylsulfonyl chlorides?
A4: The hydrolysis of arylsulfonyl chlorides generally proceeds through a nucleophilic attack of a water molecule on the electrophilic sulfur atom. This is followed by the departure of the chloride leaving group, forming the corresponding sulfonic acid and hydrochloric acid.
Q5: Are there any visual indicators that my 2,3,5,6-Tetramethylbenzenesulfonyl chloride has hydrolyzed?
A5: 2,3,5,6-Tetramethylbenzenesulfonyl chloride is a solid. Its hydrolysis product, 2,3,5,6-Tetramethylbenzenesulfonic acid, is also a solid but may have a different appearance. The most reliable way to detect hydrolysis is through analytical methods such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS) of the reaction mixture.
Experimental Protocols
General Protocol for the Sulfonylation of an Amine under Anhydrous Conditions
This protocol provides a general methodology for the reaction of 2,3,5,6-Tetramethylbenzenesulfonyl chloride with a primary or secondary amine to form a sulfonamide, while minimizing hydrolysis.
Materials:
-
2,3,5,6-Tetramethylbenzenesulfonyl chloride
-
Amine substrate
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Anhydrous triethylamine or other suitable non-nucleophilic base
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Glassware Preparation: All glassware (round-bottom flask, dropping funnel, condenser, etc.) is thoroughly washed, dried in an oven at 150°C overnight, and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Reaction Setup: The reaction flask is equipped with a magnetic stir bar and sealed with a septum. The flask is then purged with dry nitrogen or argon.
-
Reagent Preparation:
-
The amine substrate (1.0 eq.) is dissolved in anhydrous DCM in the reaction flask.
-
The anhydrous base (1.2 eq.) is added to the amine solution via syringe.
-
In a separate, dry flask, 2,3,5,6-Tetramethylbenzenesulfonyl chloride (1.1 eq.) is dissolved in anhydrous DCM.
-
-
Reaction Execution:
-
The solution of 2,3,5,6-Tetramethylbenzenesulfonyl chloride is added dropwise to the stirring amine solution at 0°C (or another appropriate temperature for the specific substrate) under a positive pressure of inert gas.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
-
Workup:
-
Once the reaction is complete, the mixture is quenched by the slow addition of water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide.
-
-
Purification: The crude product is purified by column chromatography or recrystallization as required.
Data Presentation
| Arylsulfonyl Chloride | Structure | Relative Steric Hindrance | Expected Relative Rate of Hydrolysis |
| Benzenesulfonyl chloride | C₆H₅SO₂Cl | Low | Fast |
| p-Toluenesulfonyl chloride | CH₃C₆H₄SO₂Cl | Low | Fast |
| 2,4,6-Trimethylbenzenesulfonyl chloride | (CH₃)₃C₆H₂SO₂Cl | High | Slow |
| 2,3,5,6-Tetramethylbenzenesulfonyl chloride | (CH₃)₄C₆HSO₂Cl | Very High | Very Slow |
Visualizations
Caption: Workflow for minimizing hydrolysis during a sulfonylation reaction.
Caption: Troubleshooting logic for reactions involving 2,3,5,6-Tetramethylbenzenesulfonyl chloride.
Technical Support Center: Purification of Products from Reactions with Duryl Chloride
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of reaction products involving duryl chloride (2,4,6-trimethylbenzoyl chloride).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product after a reaction with duryl chloride?
A1: The most common impurities include unreacted starting materials, the Lewis acid catalyst (if used, e.g., in Friedel-Crafts reactions), and side-reaction products. A primary impurity is durylic acid (2,4,6-trimethylbenzoic acid), which forms from the hydrolysis of duryl chloride upon contact with moisture.[1][2][3] Acyl chlorides are highly reactive and can readily react with water, even atmospheric moisture, to revert to the corresponding carboxylic acid.[1][4]
Q2: My TLC plate of the crude reaction mixture shows a spot that doesn't move from the baseline. What is it likely to be?
A2: A highly polar spot that remains at the baseline on a silica gel TLC plate is often the corresponding carboxylic acid (durylic acid).[5][6] Silica gel is polar, and polar compounds adhere to it strongly, resulting in low retention factors (Rf).[5][6] To confirm, you can run a co-spot with a known sample of durylic acid.
Q3: Why is it important to use anhydrous (dry) conditions during the reaction and initial workup?
A3: Duryl chloride, like other acyl chlorides, is sensitive to water.[1] Exposure to moisture will hydrolyze it back to durylic acid, reducing the yield of your desired product and complicating purification.[7][8] It is crucial to use dry solvents and glassware and to work under an inert atmosphere (like nitrogen or argon) if possible.[7]
Q4: Can I monitor the formation of my duryl-containing product using TLC?
A4: Yes, Thin-Layer Chromatography (TLC) is an effective way to monitor the progress of a reaction.[6] You should see the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value. However, be aware that acyl chlorides themselves can be hydrolyzed by the silica on the TLC plate, potentially giving a misleading spot corresponding to the carboxylic acid.[4] A common practice to confirm the presence of the acyl chloride is to quench a small aliquot of the reaction mixture with methanol, which converts the acyl chloride to a stable methyl ester, and then run a TLC of that sample.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
Issue 1: Low or No Product Yield After Aqueous Workup
Q: After performing an aqueous workup and extraction, I can't find my product in the organic layer. What went wrong?
A: There are several possibilities to investigate:
-
Product is in the aqueous layer: Your product may be more water-soluble than anticipated, especially if it has polar functional groups. It is always good practice to save the aqueous layer until you have confirmed your product's location.[9][10]
-
Product instability: The product may be unstable to the pH of the aqueous wash. For example, exposure to acidic or basic solutions during the workup could have caused decomposition.[9] You can test this by taking a small sample of your crude product and treating it with the wash solution to see if the TLC profile changes.[9]
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Emulsion formation: A stable emulsion between the organic and aqueous layers may have trapped your product.[10] See the protocol section for tips on how to manage emulsions.
-
Hydrolysis of Product: If your final product contains other hydrolytically sensitive groups, the workup conditions may have cleaved them.
Workflow: Troubleshooting Low Yield After Workup
Caption: Decision workflow for diagnosing the cause of low product yield after an aqueous workup.
Issue 2: Difficulty with Recrystallization
Q: My product oils out or refuses to crystallize from the chosen solvent. What steps can I take?
A: This is a common purification challenge. Here are several techniques to try:
-
Solvent System: The chosen solvent may be too good a solvent for your compound. Try a solvent system where the product is soluble when hot but poorly soluble at room temperature or below.[11] You may need to use a binary solvent mixture (one solvent in which the compound is soluble and one in which it is not).
-
Slow Cooling: Rapid cooling often leads to the formation of oils or very small, impure crystals. Allow the solution to cool slowly to room temperature before moving it to an ice bath.[12][13]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small amount of pure crystalline product, add a tiny crystal (a "seed crystal") to the cooled, supersaturated solution to initiate crystallization.
Issue 3: Poor Separation During Column Chromatography
Q: The spots for my product and an impurity are overlapping on the TLC, and I'm getting poor separation on the column.
A: Achieving good separation requires careful optimization of the mobile phase (eluent).
-
Adjust Solvent Polarity: If the spots are too close together, you need to change the polarity of the eluent. Try different ratios of your solvent system (e.g., hexanes/ethyl acetate).[14] The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.3 on the TLC plate.[14]
-
Try a Different Solvent System: If adjusting the ratio doesn't work, switch to a different solvent system entirely (e.g., dichloromethane/methanol).[14]
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Dry Loading: If your compound is not very soluble in the chromatography solvent, it can be adsorbed onto a small amount of silica gel. This "dry loading" method can sometimes result in better separation than loading the compound as a concentrated solution.[14]
Data Presentation
Table 1: Common Solvents for Purification
| Purification Method | Solvent System Examples | Polarity | Notes |
| Recrystallization | Water, Ethanol, Isopropanol | High | Good for polar compounds. Ensure product is insoluble at low temperatures.[11] |
| Toluene, Heptane | Low | Good for non-polar compounds. | |
| Ethyl Acetate / Hexanes | Tunable | A common binary system; polarity is adjusted by changing the ratio.[15] | |
| Column Chromatography | Hexanes / Ethyl Acetate | Tunable | A versatile system for compounds of moderate polarity.[14] |
| Dichloromethane / Methanol | Tunable | Used for more polar compounds.[14] | |
| Toluene / Acetone | Tunable | An alternative system with different selectivity.[14] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Friedel-Crafts Acylation
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Objective: To quench the reaction and remove the Lewis acid catalyst (e.g., AlCl₃).
-
Cooling: Cool the reaction mixture in an ice bath to control the exothermic quenching process.[16][17]
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice or into a beaker of cold water with vigorous stirring.[17] The Lewis acid will react with water, breaking up the complex it forms with the ketone product.[17]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) multiple times (e.g., 3 x 20 mL).[16]
-
Washing: Combine the organic layers. Wash sequentially with:
-
Water, to remove residual water-soluble components.
-
A saturated sodium bicarbonate (NaHCO₃) solution, to neutralize any remaining acid. Be sure to vent the separatory funnel frequently as CO₂ gas will be generated.[10][16]
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Brine (saturated NaCl solution), to help break any emulsions and begin the drying process.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[16] Filter away the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[16]
Protocol 2: Purification by Flash Column Chromatography
-
Objective: To separate the desired product from impurities based on polarity.
-
Solvent Selection: Identify a suitable solvent system using TLC. The ideal eluent will give your product an Rf of ~0.3 and provide good separation from impurities.[14]
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a layer of sand (~1-2 cm).
-
Add the silica gel (Silica 60 is common) as a slurry in the eluent or dry, then tap the column to ensure even packing.[14]
-
Add another layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).[14]
-
Carefully apply the solution to the top of the silica gel using a pipette.
-
Allow the solvent to absorb into the silica gel.
-
-
Elution and Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent by rotary evaporation.
Protocol 3: Purification by Recrystallization
-
Objective: To obtain a pure, crystalline solid product.
-
Choose a Solvent: Select a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[11][12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent, just enough to fully dissolve the solid.[12] Keep the solution heated while adding the solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration to remove them before the solution cools.[12]
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this process.[12][13]
-
Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or dry them further in a vacuum desiccator.
General Purification Workflow
References
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. LabXchange [labxchange.org]
- 7. esisresearch.org [esisresearch.org]
- 8. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 9. How To [chem.rochester.edu]
- 10. Troubleshooting [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Chromatography [chem.rochester.edu]
- 15. echemi.com [echemi.com]
- 16. websites.umich.edu [websites.umich.edu]
- 17. youtube.com [youtube.com]
Technical Support Center: Optimization of Reaction Temperature for Duryl Chloride Sulfonylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonylation of duryl chloride. The information is designed to address specific issues that may be encountered during experimentation.
Troubleshooting Guide & FAQs
Q1: My sulfonylation of duryl chloride is resulting in a low yield. How can I optimize the reaction temperature to improve the outcome?
A1: Low yield is a common issue in sulfonylation reactions and temperature is a critical parameter to optimize. The optimal temperature for the sulfonylation of duryl chloride can vary depending on the specific reagents and conditions used. Based on analogous reactions, a broad temperature range from -25°C to 70°C has been reported for the chlorosulfonation of various aromatic compounds.[1][2][3]
Troubleshooting Steps:
-
Start at a Low Temperature: Begin your reaction at a low temperature (e.g., 0°C or even -20°C) to minimize potential side reactions and decomposition of the starting material or product.[1]
-
Gradual Temperature Increase: If the reaction is sluggish at lower temperatures, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), gradually increase the temperature in increments of 10-20°C.
-
Monitor Reaction Progress: At each temperature point, carefully monitor the consumption of the starting material and the formation of the desired product. Also, observe the appearance of any new spots on the TLC plate, which could indicate the formation of byproducts.
-
Identify the Optimal Range: The optimal temperature will be the one that provides the highest conversion to the desired product in a reasonable timeframe, with minimal formation of impurities. For some sulfonylation reactions, temperatures around 50-60°C have been found to be effective.[3][4]
Q2: I am observing the formation of multiple products in my reaction mixture. Can reaction temperature influence the selectivity of the sulfonylation?
A2: Yes, reaction temperature can significantly impact the selectivity of the reaction. At higher temperatures, there is an increased likelihood of side reactions, such as the formation of isomeric products (sulfonylation at different positions on the aromatic ring) or polysulfonylation.
To improve selectivity:
-
Maintain a Lower Temperature: Running the reaction at a lower temperature can favor the formation of the thermodynamically more stable product and reduce the rate of competing side reactions.
-
Controlled Addition of Reagents: Adding the sulfonating agent (e.g., chlorosulfonic acid) dropwise at a controlled low temperature helps to dissipate the heat generated during the exothermic reaction and maintain better control over the reaction's selectivity.
Q3: My duryl chloride appears to be degrading during the sulfonylation reaction. Could the reaction temperature be the cause?
A3: It is possible that the reaction temperature is too high, leading to the degradation of your starting material or the desired sulfonyl chloride product. Sulfonyl chlorides can be sensitive to high temperatures and may decompose.
To prevent degradation:
-
Use the Lowest Effective Temperature: As determined through your optimization experiments, use the lowest temperature that allows the reaction to proceed at a reasonable rate.
-
Limit Reaction Time: Do not prolong the reaction time unnecessarily, even at an optimized temperature. Once the starting material is consumed (as indicated by TLC or LC-MS), proceed with the work-up to isolate the product.
Q4: What are some common side products in the sulfonylation of durene (the precursor to duryl chloride), and how can temperature control help minimize them?
A4: While specific data for duryl chloride is limited, common side products in the sulfonylation of aromatic compounds like durene can include:
-
Durenesulfonic acid: Formed by the hydrolysis of durenesulfonyl chloride if water is present. While not directly a temperature effect, higher temperatures can accelerate this hydrolysis.
-
Di-sulfonated products: Formation of these is more likely at higher temperatures and with an excess of the sulfonating agent.
-
Sulfones: These can form through the reaction of the sulfonyl chloride with another molecule of the aromatic starting material, a reaction that is often promoted by higher temperatures.
Careful control of the reaction temperature, along with the stoichiometry of the reactants, is crucial to minimize the formation of these byproducts.
Data Presentation: Temperature Conditions for Analogous Sulfonylation Reactions
The following table summarizes reaction temperatures used in various chlorosulfonation and sulfonylation reactions, providing a reference for optimizing the sulfonylation of duryl chloride.
| Substrate | Sulfonating Agent | Temperature (°C) | Reference |
| Acetanilide | Chlorosulfonic Acid | ≤ 60 | [3] |
| Monochlorobenzene | Chlorosulfonic Acid | ≤ 60 | [3] |
| Polyethylene | Chlorine, Sulfur Dioxide | 90 - 170 | [5] |
| Unspecified Aryl Compound | Chlorosulfonic Acid | -25 to -20 | [1] |
| Alkoxylated Alkyl Phenol | Chlorosulfonic Acid | ~50 | [4] |
| Acridine | Oleum (30% SO₃) | -10 to 200 | [6] |
| Toluene | Toluene | -15 to 25 | [7] |
Experimental Protocols
General Protocol for the Optimization of Reaction Temperature for Duryl Chloride Sulfonylation
This protocol provides a general framework for optimizing the reaction temperature. The specific amounts of reagents and solvent should be determined based on the scale of the reaction and preliminary small-scale tests.
Materials:
-
Duryl chloride
-
Chlorosulfonic acid (or other sulfonating agent)
-
Anhydrous aprotic solvent (e.g., dichloromethane, chloroform)
-
Quenching solution (e.g., ice-water)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Cooling bath (e.g., ice-salt bath, dry ice-acetone bath)
-
Heating mantle with a temperature controller
-
TLC plates and developing chamber
-
LC-MS for in-process control (recommended)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve duryl chloride (1.0 equivalent) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen).
-
Initial Cooling: Cool the reaction mixture to the starting temperature for optimization (e.g., -20°C) using an appropriate cooling bath.
-
Addition of Sulfonating Agent: Add chlorosulfonic acid (1.1 - 1.5 equivalents) to the dropping funnel. Add the chlorosulfonic acid dropwise to the stirred solution of duryl chloride, ensuring the internal temperature does not exceed the set point by more than 2-3°C.
-
Reaction Monitoring at Initial Temperature: After the addition is complete, stir the reaction mixture at the initial temperature for a set period (e.g., 1 hour). Take a small aliquot of the reaction mixture, quench it carefully with ice-water, extract with an organic solvent, and analyze by TLC or LC-MS to determine the extent of the reaction.
-
Incremental Temperature Increase: If the reaction has not proceeded to a significant extent, increase the temperature of the reaction bath by 10-20°C.
-
Continued Monitoring: Stir the reaction for another hour at the new temperature and repeat the analysis of a quenched aliquot.
-
Repeat and Identify Optimum: Continue this process of incremental temperature increase and monitoring until the desired level of conversion is achieved with minimal byproduct formation. The temperature at which this occurs is the optimal reaction temperature for this specific setup.
-
Work-up: Once the reaction is complete, carefully quench the entire reaction mixture by pouring it slowly onto crushed ice with vigorous stirring.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the optimization of reaction temperature in duryl chloride sulfonylation.
References
- 1. mdpi.com [mdpi.com]
- 2. KR101522464B1 - New process for the production of arensulfonyl chloride from arensulfonic acid - Google Patents [patents.google.com]
- 3. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]
- 4. US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols - Google Patents [patents.google.com]
- 5. US3296222A - Process for continuously chlorosulfonating polyethylene at higher temperatures - Google Patents [patents.google.com]
- 6. Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone | MDPI [mdpi.com]
- 7. KR840002200B1 - Purification of p-tosyl chloride - Google Patents [patents.google.com]
Technical Support Center: Mono-sulfonylation of Primary Amines with Duryl Chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the challenge of avoiding bis-sulfonylation during the reaction of primary amines with duryl chloride (2,4,6-trimethylbenzenesulfonyl chloride).
Frequently Asked Questions (FAQs)
Q1: What is bis-sulfonylation and why does it occur with primary amines?
A1: Bis-sulfonylation is a common side reaction in which a primary amine reacts with two equivalents of a sulfonyl chloride, such as duryl chloride, to form a di-sulfonamide byproduct, R-N(SO₂Ar)₂. This occurs in a two-step process. Initially, the primary amine reacts to form the desired mono-sulfonamide. The resulting sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be abstracted to form a sulfonamide anion, which is nucleophilic enough to attack a second molecule of duryl chloride, leading to the undesired bis-sulfonylation product.
Q2: How does the steric hindrance of duryl chloride affect the propensity for bis-sulfonylation?
A2: Duryl chloride is a sterically hindered sulfonyl chloride due to the three methyl groups on the benzene ring. This steric bulk around the sulfonyl group significantly impedes the approach of nucleophiles. While this can slow down the initial desired reaction with the primary amine, it has a more pronounced inhibitory effect on the second sulfonylation step, which involves the bulkier mono-sulfonamide anion. Therefore, the use of a sterically hindered sulfonylating agent like duryl chloride inherently reduces the likelihood of bis-sulfonylation compared to less hindered reagents like tosyl chloride or benzenesulfonyl chloride.
Q3: What are the most critical experimental parameters to control to achieve selective mono-sulfonylation with duryl chloride?
A3: To favor the formation of the mono-sulfonated product, careful control of the following parameters is essential:
-
Stoichiometry: The molar ratio of the primary amine to duryl chloride is crucial.
-
Rate of Addition: The speed at which duryl chloride is introduced to the reaction mixture can significantly impact selectivity.
-
Base Selection: The type and amount of base used can influence the deprotonation of the mono-sulfonamide.
-
Temperature: The reaction temperature affects the rates of both the desired and undesired reactions.
Q4: Which type of base is recommended to minimize bis-sulfonylation?
A4: The choice of base is critical. While a base is necessary to neutralize the HCl generated during the reaction, a strong, non-hindered base can readily deprotonate the mono-sulfonamide, promoting the second sulfonylation. It is often preferable to use a weaker or sterically hindered base, such as pyridine or 2,6-lutidine, instead of stronger, non-hindered bases like triethylamine. This minimizes the concentration of the reactive sulfonamide anion.
Troubleshooting Guide
Issue: Significant formation of the bis-sulfonylation byproduct is observed.
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the duryl chloride. This ensures that the limiting reagent, duryl chloride, is consumed primarily by the more nucleophilic primary amine. |
| Rapid Addition of Duryl Chloride | Add the duryl chloride solution dropwise to the stirred solution of the primary amine and base over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the sulfonyl chloride, favoring the reaction with the primary amine over the less reactive mono-sulfonamide anion. |
| Inappropriate Base | Switch to a weaker or more sterically hindered base. For example, replace triethylamine with pyridine or 2,6-lutidine. Use the minimum amount of base required to neutralize the generated HCl (typically 1.1-1.5 equivalents). |
| High Reaction Temperature | Perform the reaction at a lower temperature. Start the addition of duryl chloride at 0 °C (ice bath) and allow the reaction to slowly warm to room temperature. Lowering the temperature can have a more significant dampening effect on the undesired bis-sulfonylation reaction. |
Data Presentation
The following table summarizes the expected qualitative and quantitative outcomes when varying reaction parameters to control mono- versus bis-sulfonylation. (Note: These are representative values and actual results may vary depending on the specific primary amine and reaction conditions).
| Parameter | Condition A (Favors Mono-sulfonylation) | Yield Mono (%) | Yield Bis (%) | Condition B (Favors Bis-sulfonylation) | Yield Mono (%) | Yield Bis (%) |
| Amine:Duryl Chloride Ratio | 1.2 : 1 | >90 | <5 | 1 : 1.5 | 40-60 | 30-50 |
| Rate of Addition | Slow (dropwise over 60 min) | >90 | <5 | Rapid (added all at once) | 50-70 | 20-40 |
| Base | Pyridine (1.5 eq) | >85 | <10 | Triethylamine (2.5 eq) | 60-80 | 15-30 |
| Temperature | 0 °C to room temperature | >90 | <5 | Room temperature to 50 °C | 70-85 | 10-25 |
Experimental Protocols
Detailed Methodology for Selective Mono-sulfonylation of a Primary Amine with Duryl Chloride:
Materials:
-
Primary amine (1.0 eq)
-
Duryl chloride (0.9 eq)
-
Anhydrous pyridine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
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Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel
-
Ice bath
-
Nitrogen or argon atmosphere setup
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent).
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane. Add anhydrous pyridine (1.5 equivalents) to the solution and stir until homogeneous.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Preparation of Duryl Chloride Solution: In a separate dry flask, dissolve duryl chloride (0.9 equivalents) in a minimal amount of anhydrous dichloromethane.
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Slow Addition: Transfer the duryl chloride solution to an addition funnel and add it dropwise to the stirred, cooled amine solution over a period of 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-sulfonamide.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization as needed.
Mandatory Visualization
Caption: Reaction pathway for the sulfonylation of a primary amine, showing the desired mono-sulfonylation and the undesired bis-sulfonylation side reaction.
Technical Support Center: Deprotection of Sterically Hindered Sulfonamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deprotection of sterically hindered sulfonamides.
Troubleshooting Guides
Problem: Incomplete or No Deprotection of a Sterically Hindered Sulfonamide
Sterically hindered sulfonamides are notoriously robust protecting groups, often requiring forcing conditions for their removal, which can be incompatible with sensitive functional groups elsewhere in the molecule. If you are experiencing low to no yield of your desired amine, consult the following table to compare alternative deprotection strategies.
Table 1: Comparison of Deprotection Methods for Sterically Hindered Sulfonamides
| Method | Reagents & Conditions | Advantages | Limitations & Troubleshooting |
| Acidic Hydrolysis | 48% HBr/phenol, reflux; or Trifluoromethanesulfonic acid (TfOH) | Effective for some robust substrates. | Harsh conditions can lead to side reactions or decomposition of the starting material or product. Not suitable for acid-labile functional groups. If decomposition is observed, consider a milder reductive method. |
| Dissolving Metal Reduction | Na/liquid NH₃; or Mg/MeOH with sonication | Powerful reducing conditions effective for many sulfonamides. | Requires cryogenic temperatures and careful handling of sodium metal. Not compatible with reducible functional groups (e.g., esters, nitriles). If you see reduction of other functional groups, consider a milder or more chemoselective method. |
| Samarium(II) Iodide (SmI₂) | SmI₂ in THF/H₂O or THF/amine | Mild and often highly chemoselective. | Stoichiometric amounts of the reagent are required. The reaction can be sensitive to air and moisture. Ensure anhydrous conditions and freshly prepared or titrated SmI₂ for best results. |
| Low-Valent Titanium | TiCl₃/Li in THF at ambient temperature | Mild conditions and good functional group compatibility (e.g., ethers, olefins). | The reagent is prepared in situ and can be sensitive to air and moisture. Yields can be variable depending on the substrate. |
| Photocatalytic Cleavage | Organic photosensitizer, light source (e.g., 407 nm LEDs), H-atom donor (e.g., thiol), and a reductant (e.g., sodium formate). | Very mild conditions, often at room temperature. High functional group tolerance. | Requires specialized photochemical equipment. Optimization of the photocatalyst, solvent, and light source may be necessary for a specific substrate. |
| Electrochemical Cleavage | Electrolysis at a controlled potential. | Can be very mild and highly chemoselective by tuning the applied potential. Avoids the use of harsh chemical reagents. | Requires a potentiostat and electrochemical cell. The substrate must have a suitable reduction potential. May require optimization of solvent, electrolyte, and electrode material. |
Experimental Protocols
Protocol 1: Deprotection using Low-Valent Titanium
This protocol is adapted from a procedure for the cleavage of N/O-tosyl bonds using a low-valent titanium reagent prepared from TiCl₃ and lithium in THF.
Materials:
-
Sterically hindered sulfonamide
-
Anhydrous Tetrahydrofuran (THF)
-
Titanium(III) chloride (TiCl₃)
-
Lithium metal
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a stirred suspension of TiCl₃ (4.0 mmol) in anhydrous THF (20 mL) under an inert atmosphere, add lithium metal (12.0 mmol).
-
Stir the resulting mixture at room temperature for 2 hours to generate the low-valent titanium reagent.
-
Add a solution of the sterically hindered sulfonamide (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: My starting material is completely consumed, but I am not isolating my desired amine. What could be the problem?
A1: This could be due to several reasons:
-
Product Instability: Your deprotected amine might be unstable under the reaction or workup conditions. This is particularly a risk with harsh acidic or basic conditions. Consider switching to a milder, neutral method like photocatalytic or electrochemical cleavage.
-
Rearrangement: For certain N-arylsulfonamides, acidic conditions can lead to a Fries-type rearrangement where the sulfonyl group migrates from the nitrogen to the aryl ring. If you suspect this, analyze your crude reaction mixture by LC-MS or NMR to identify any unexpected byproducts.
-
Workup Issues: The deprotected amine may be water-soluble or volatile, leading to loss during the extraction and concentration steps. Adjust the pH of the aqueous layer during workup to ensure your amine is in its freebase form and less water-soluble. Consider using a less volatile extraction solvent.
Q2: I am trying to deprotect a sulfonamide in a molecule with multiple protecting groups. How can I achieve selectivity?
A2: Achieving selectivity requires careful choice of the deprotection method.
-
Orthogonal Protecting Groups: The best strategy is to have an orthogonal protecting group strategy from the outset. For example, if you have acid-labile groups like Boc or t-butyl esters, avoid strongly acidic deprotection conditions.
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Chemoselective Methods: Modern methods offer high chemoselectivity. For instance, low-valent titanium reagents are reported to be compatible with THP and TBDPS ethers, as well as olefins. Electrochemical methods are also highly tunable; by carefully controlling the reduction potential, it's possible to cleave a sulfonamide without affecting other reducible functional groups. The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a sulfonamide protecting group designed for milder removal with fluoride sources, which is orthogonal to many other protecting groups.
Q3: Are there any "greener" alternatives to traditional deprotection methods?
A3: Yes, several modern methods are considered more environmentally friendly.
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Catalytic Methods: Photocatalytic and electrochemical methods are catalytic in the species that initiates the deprotection (photons or electrons) and avoid the use of stoichiometric, often hazardous, chemical reagents.
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Avoiding Heavy Metals: While methods using reagents like samarium(II) iodide are effective, they involve heavy metals. Photocatalysis using organic dyes and electrochemistry are metal-free alternatives.
Visual Guides
Caption: Decision workflow for selecting a sulfonamide deprotection method.
Caption: Simplified mechanism of low-valent titanium mediated deprotection.
Improving the solubility of duryl chloride for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with duryl chloride (2,3,5,6-tetramethylbenzoyl chloride). The focus is on addressing challenges related to its solubility in organic solvents to ensure successful reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of duryl chloride?
Duryl chloride is a sterically hindered aromatic acyl chloride. Due to its tetramethyl-substituted phenyl ring, it is a relatively nonpolar, solid organic compound. Its solubility is governed by the "like dissolves like" principle, meaning it will be more soluble in nonpolar organic solvents. Acyl chlorides are highly reactive towards protic solvents, such as water and alcohols, and will decompose in their presence.[1] Therefore, anhydrous conditions are crucial for any reaction involving duryl chloride.
Q2: Which solvents are recommended for reactions with duryl chloride?
For reactions such as Friedel-Crafts acylation, aprotic organic solvents are recommended. The choice of solvent will depend on the specific reaction conditions and the polarity of the other reactants. Based on the properties of similar acyl chlorides and general organic chemistry principles, the following solvents should be considered:
| Solvent Category | Examples | Expected Solubility of Duryl Chloride | Notes |
| Halogenated | Dichloromethane (DCM), Chloroform | Good to Moderate | Commonly used for Friedel-Crafts reactions. Ensure the solvent is anhydrous. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers are good aprotic solvents but must be anhydrous as they can absorb water. THF is generally a better solvent for a wider range of organic compounds than diethyl ether.[2] |
| Aromatic | Benzene, Toluene | Good | These nonpolar solvents are good choices for dissolving the nonpolar duryl chloride. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Moderate to Low | While polar aprotic solvents can sometimes aid in dissolving polar reactants, the solubility of the nonpolar duryl chloride may be limited. DMF can also act as a catalyst in some reactions involving acyl chlorides.[3] |
| Nonpolar Alkanes | Hexane, Heptane | Low | These solvents are very nonpolar and may not be suitable for reactions involving more polar co-reactants. |
| Protic Solvents | Water, Alcohols (e.g., Ethanol) | Insoluble (Reacts) | Do not use. Duryl chloride will react with protic solvents, leading to the formation of the corresponding carboxylic acid and other byproducts.[1] |
Q3: How does the steric hindrance of duryl chloride affect its solubility and reactivity?
The four methyl groups on the benzene ring of duryl chloride create significant steric hindrance around the acyl chloride functional group. This can lead to:
-
Slower Dissolution: The bulky structure may slow down the rate at which it dissolves, even in appropriate solvents.
-
Lower Overall Solubility: Compared to less substituted benzoyl chlorides, duryl chloride may exhibit lower solubility in some solvents due to less efficient packing in the crystal lattice and less favorable solvent-solute interactions.
-
Reduced Reactivity: The steric bulk can hinder the approach of nucleophiles to the electrophilic carbonyl carbon, potentially requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalysts).
Troubleshooting Guide: Poor Solubility of Duryl Chloride
Problem: My duryl chloride is not dissolving in the reaction solvent, leading to a failed or low-yielding reaction.
Below is a systematic workflow to troubleshoot and address solubility issues with duryl chloride.
Caption: A workflow for troubleshooting poor solubility of duryl chloride.
Step 1: Verify Solvent Choice and Quality
-
Is the solvent appropriate? Refer to the solvent table in the FAQ. For a nonpolar compound like duryl chloride, start with a nonpolar aprotic solvent like toluene or a moderately polar aprotic solvent like dichloromethane.
-
Is the solvent anhydrous? Acyl chlorides react with water.[1] Ensure you are using a freshly opened bottle of anhydrous solvent or a properly dried solvent. The presence of water can lead to the formation of insoluble durenecarboxylic acid.
Step 2: Gentle Heating
-
Gently warm the solvent with the duryl chloride. An increase in temperature often increases the solubility of a solid in a liquid.[4]
-
Caution: Be mindful of the boiling point of your solvent and the thermal stability of your reactants.
Step 3: Apply Sonication
-
Use an ultrasonic bath to aid in the dissolution process. Sonication can help break up solid aggregates and increase the rate of dissolution.
Step 4: Change the Solvent System
-
Consider a co-solvent: If your other reactant is more polar and requires a more polar solvent system, consider using a co-solvent. For example, if your reaction is in dichloromethane, adding a small amount of a more polar aprotic solvent like THF might help to dissolve all components.
-
Switch to a different primary solvent: If gentle heating and sonication are ineffective, you may need to switch to a different primary solvent. Refer to the solvent table for alternatives.
Experimental Protocols
Protocol 1: Qualitative Solubility Determination of Duryl Chloride
Objective: To quickly assess the solubility of duryl chloride in a range of potential solvents.
Materials:
-
Duryl chloride
-
A selection of anhydrous solvents (e.g., dichloromethane, toluene, THF, diethyl ether, acetonitrile, hexane)
-
Small, dry test tubes or vials
-
Vortex mixer
Procedure:
-
Add approximately 10-20 mg of duryl chloride to a dry test tube.
-
Add 1 mL of the chosen anhydrous solvent.
-
Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Visually inspect the solution against a dark background to determine the extent of dissolution.
-
Record your observations as "soluble," "partially soluble," or "insoluble."
Protocol 2: General Procedure for a Reaction Involving Duryl Chloride with Solubility Challenges
Objective: To provide a general workflow for carrying out a reaction, such as a Friedel-Crafts acylation, where the solubility of duryl chloride is a concern.
Materials:
-
Duryl chloride
-
Reactant (e.g., an aromatic substrate for Friedel-Crafts acylation)
-
Anhydrous solvent (chosen based on solubility tests)
-
Catalyst (e.g., aluminum chloride for Friedel-Crafts)
-
Dry glassware under an inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (if required)
Procedure:
-
Set up a reaction vessel with dry glassware under an inert atmosphere.
-
Add the chosen anhydrous solvent to the reaction vessel.
-
With stirring, slowly add the duryl chloride to the solvent.
-
If solubility is an issue, apply gentle heating or sonication as determined in your troubleshooting, until the duryl chloride is fully dissolved.
-
Once the duryl chloride is dissolved, add the other reactant(s) to the solution.
-
If a solid catalyst is required (e.g., AlCl₃), add it portion-wise to the reaction mixture. Be aware that this may be an exothermic process.
-
Maintain the reaction at the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
Caption: A generalized experimental workflow for reactions involving duryl chloride.
References
Troubleshooting Unexpected Byproducts in Duryl Chloride Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Duryl chloride (2,3,5,6-tetramethylbenzoyl chloride) is a valuable reagent in organic synthesis, prized for its ability to introduce the sterically bulky duryl group. However, its significant steric hindrance can lead to unexpected byproducts and sluggish reactions, posing challenges for researchers. This technical support center provides troubleshooting guidance and frequently asked questions to navigate these complexities and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation with duryl chloride is slow and gives a low yield. What are the common causes and how can I improve it?
Slow reaction rates and low yields are common hurdles in Friedel-Crafts acylations involving sterically hindered acyl chlorides like duryl chloride. Several factors can contribute to this:
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Steric Hindrance: The bulky nature of the duryl group impedes the approach of the aromatic substrate to the electrophilic acylium ion.
-
Lewis Acid Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can form a stable complex with the product ketone, effectively removing it from the catalytic cycle.[1]
-
Substrate Reactivity: Deactivated aromatic substrates will react slower than electron-rich ones.
-
Moisture: Traces of water can hydrolyze both the duryl chloride and the Lewis acid, quenching the reaction.
Troubleshooting Strategies:
-
Choice of Lewis Acid: While AlCl₃ is common, consider using a stronger Lewis acid like iron(III) chloride (FeCl₃) or a milder one in catalytic amounts if the aromatic substrate is highly activated.[1]
-
Reaction Temperature: Gradually increasing the reaction temperature may be necessary to overcome the activation energy barrier imposed by steric hindrance. However, excessive heat can promote side reactions.
-
Solvent: The choice of solvent can influence reaction rates. Dichloromethane is a common choice, but others like nitrobenzene can sometimes be effective, although they are more difficult to remove.
-
Stoichiometry: Using a stoichiometric amount or even a slight excess of the Lewis acid is often necessary because it complexes with the ketone product.[1]
Q2: I've observed a significant amount of a byproduct that is not my expected ketone. What could it be?
Besides the intended aromatic ketone, several byproducts can arise from reactions with duryl chloride. The most common or expected ones include:
-
Durylic Acid: This is the product of duryl chloride hydrolysis. It is crucial to perform the reaction under strictly anhydrous conditions to minimize its formation.
-
Unreacted Starting Materials: Due to the sluggish nature of the reaction, you might recover a significant amount of your starting aromatic compound and duryl chloride (or its hydrolysis product, durylic acid).
More unexpected byproducts can also form due to the unique structure of duryl chloride:
-
Decarbonylation Product (1,2,4,5-tetramethylbenzene or Durene): Under forcing conditions (e.g., high temperatures), duryl chloride can undergo decarbonylation to lose carbon monoxide (CO), leading to the formation of a durene derivative. Palladium-catalyzed decarbonylative cross-coupling of aroyl chlorides is a known reaction, suggesting that this pathway is plausible under certain conditions.[2][3][4]
-
Rearrangement Products: While acylium ions are generally stable and not prone to rearrangement, the steric strain in the duryl acylium ion could potentially lead to minor rearrangement products under harsh conditions. However, this is less common than in Friedel-Crafts alkylations.[1]
Q3: How can I identify the byproducts in my reaction mixture?
A combination of analytical techniques is essential for unambiguous byproduct identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile components in your crude reaction mixture.[5] The mass spectra can provide the molecular weight and fragmentation patterns of the byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structure elucidation. Comparing the spectra of your purified byproducts with known spectra of suspected compounds can confirm their identity.
Below is a table of expected ¹H and ¹³C NMR chemical shifts for potential byproducts to aid in identification.
| Compound | Structure | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Durylic Acid | ![]() | ~2.2-2.3 (s, 12H, Ar-CH₃), ~11-12 (br s, 1H, COOH) | ~19 (Ar-CH₃), ~133-135 (Ar-C), ~140 (Ar-C-COOH), ~175 (COOH) |
| Durene | ![]() | ~2.2 (s, 12H, Ar-CH₃), ~6.9 (s, 2H, Ar-H) | ~19 (Ar-CH₃), ~130 (Ar-C-H), ~134 (Ar-C-CH₃) |
| 2,3,5,6-Tetramethylbenzaldehyde | ![]() | ~2.3 (s, 6H, Ar-CH₃), ~2.5 (s, 6H, Ar-CH₃), ~6.9 (s, 1H, Ar-H), ~10.5 (s, 1H, CHO) | ~19-21 (Ar-CH₃), ~130-135 (Ar-C), ~140-143 (Ar-C), ~192 (CHO) |
Note: The exact chemical shifts can vary depending on the solvent and other factors.
Experimental Protocols
General Procedure for Friedel-Crafts Acylation with Duryl Chloride
This protocol is a general guideline and may require optimization for your specific aromatic substrate.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler to vent HCl gas. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reagent Charging: In the reaction flask, suspend anhydrous aluminum chloride (AlCl₃, 1.1 to 1.5 equivalents) in a dry solvent such as dichloromethane (DCM) or nitrobenzene. Cool the mixture to 0 °C in an ice bath.
-
Addition of Duryl Chloride: Dissolve duryl chloride (1.0 equivalent) in the same dry solvent and add it dropwise to the cooled AlCl₃ suspension via the dropping funnel. The reaction is often exothermic, so control the addition rate to maintain the desired temperature.
-
Addition of Aromatic Substrate: After the addition of duryl chloride is complete, add the aromatic substrate (1.0 to 1.2 equivalents), also dissolved in the dry solvent, dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be required.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.[6] Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel, recrystallization, or distillation under reduced pressure to isolate the desired ketone.[7]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in duryl chloride reactions.
Signaling Pathway of Unexpected Byproduct Formation
This diagram illustrates the potential reaction pathways leading to the formation of the desired ketone and major unexpected byproducts.
By understanding the potential challenges and side reactions associated with duryl chloride, researchers can better design their experiments, troubleshoot unexpected outcomes, and successfully synthesize their target molecules.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Pd-Catalyzed Decarbonylative Cross-Couplings of Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pd-Catalyzed Decarbonylative Cross-Couplings of Aroyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 6. websites.umich.edu [websites.umich.edu]
- 7. US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid - Google Patents [patents.google.com]
Formation of chlorides instead of tosylates with sulfonyl chlorides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the formation of chlorides as byproducts during the tosylation of alcohols with sulfonyl chlorides.
Troubleshooting Guide: Unwanted Chloride Formation
Issue: Your reaction of an alcohol with a sulfonyl chloride (like p-toluenesulfonyl chloride, TsCl) is yielding a significant amount of the corresponding alkyl chloride instead of the desired tosylate.
This guide will walk you through the potential causes and solutions to minimize or eliminate this side reaction.
Understanding the Root Cause
The formation of an alkyl chloride is a two-step process. First, the alcohol reacts with the sulfonyl chloride to form the tosylate. Subsequently, a nucleophilic chloride ion displaces the tosylate group, which is an excellent leaving group, to yield the alkyl chloride.[1][2] This is particularly common with substrates that can form stabilized carbocations or are otherwise activated towards nucleophilic substitution, such as benzylic alcohols.[1][2][3]
Troubleshooting Steps
Frequently Asked Questions (FAQs)
Q1: Why am I getting an alkyl chloride instead of a tosylate?
A1: The formation of an alkyl chloride is a known side reaction that occurs when the initially formed tosylate undergoes nucleophilic substitution by a chloride ion.[1][2] The tosylate group is an excellent leaving group, making it susceptible to displacement. This is particularly prevalent with alcohols that form stabilized carbocation intermediates, such as benzylic and allylic alcohols, or when the reaction conditions favor nucleophilic substitution.[1][2][3]
Q2: Where do the chloride ions come from?
A2: There are two primary sources of chloride ions in a typical tosylation reaction:
-
From the Tosyl Chloride: The sulfonyl chloride itself is a source of chloride.
-
From the Base: When a tertiary amine base like triethylamine (TEA) or pyridine is used, it reacts with the HCl byproduct of the tosylation reaction to form a trialkylammonium hydrochloride salt. This salt can then act as a source of nucleophilic chloride ions.[1][2]
Q3: What types of alcohols are most prone to forming chlorides?
A3: Alcohols that are more susceptible to nucleophilic substitution are more likely to form chlorides. This includes:
-
Benzylic alcohols: Especially those with electron-withdrawing groups on the aromatic ring, which further activate the benzylic position towards substitution.[1][2]
-
Allylic alcohols.
-
Tertiary alcohols: These readily form stable carbocations.[4][5]
-
Primary and secondary alcohols: While less reactive towards SN1 pathways, they can still undergo SN2 displacement of the tosylate by chloride, particularly with less sterically hindered substrates.[6]
Q4: How can I prevent the formation of the chloride byproduct?
A4: To favor the formation of the tosylate, consider the following modifications to your experimental protocol:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA). While pyridine is commonly used, it can also act as a nucleophilic catalyst, potentially facilitating side reactions.[7][8]
-
Solvent: Use a less polar solvent like dichloromethane (DCM) or toluene instead of polar aprotic solvents like DMF, which are known to accelerate nucleophilic substitution reactions.[1][2]
-
Temperature: Run the reaction at a lower temperature (e.g., 0 °C) to disfavor the substitution reaction, which typically has a higher activation energy than the initial tosylation.[7]
-
Reaction Time: Monitor the reaction closely by thin-layer chromatography (TLC) and quench it as soon as the starting alcohol has been consumed to minimize the time for the subsequent substitution to occur.
-
Alternative Sulfonating Agent: In challenging cases, consider using p-toluenesulfonic anhydride (Ts₂O). This reagent does not produce HCl as a byproduct, thereby eliminating a major source of chloride ions.[7]
Q5: Can I use this side reaction to my advantage?
A5: Yes. If the corresponding alkyl chloride is your desired product, you can intentionally promote this reaction. Using a polar aprotic solvent like DMF can significantly increase the yield of the alkyl chloride.[1][2] This method provides a mild way to convert certain alcohols to chlorides.[1][2]
Data Presentation: Chloride vs. Tosylate Formation
The following table summarizes the product distribution for the reaction of various substituted benzyl alcohols with tosyl chloride and triethylamine (TEA) in dichloromethane (CH₂Cl₂). This data illustrates how the electronic nature of the substituent on the benzyl alcohol influences the reaction outcome.
| Entry | Substrate (Benzyl Alcohol) | Product | Yield (%) | Reference |
| 1 | 4-Methylbenzyl alcohol | 4-Methylbenzyl chloride | 34 | [1] |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzyl chloride | 38 | [1] |
| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzyl chloride | 52 | [9] |
| 4 | 3-Nitrobenzyl alcohol | 3-Nitrobenzyl chloride | 48 | [9] |
| 5 | Benzyl alcohol | Benzyl tosylate | 53 | [9] |
| 6 | Benzyl alcohol (with KI) | Benzyl iodide | 49 | [9] |
As shown in the table, electron-donating groups (methyl, methoxy) and electron-withdrawing groups (nitro) on the benzene ring can both lead to the formation of the corresponding benzyl chloride. In the case of unsubstituted benzyl alcohol, the tosylate is the major product under these conditions.
Experimental Protocols
Protocol 1: General Procedure for the Tosylation of a Primary Alcohol
This protocol is designed to favor the formation of the tosylate and minimize chloride byproduct formation.
-
Preparation: Thoroughly dry all glassware in an oven at 120 °C for a minimum of 4 hours and allow it to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Cool the solution to 0 °C in an ice-water bath.
-
Addition of Base: Add triethylamine (1.5 equivalents) or pyridine (can be used as both the base and solvent) to the stirred solution.[9]
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the internal temperature is maintained at 0 °C.[9]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C, or let it warm to room temperature if the reaction is sluggish. Monitor the progress of the reaction by TLC (see Protocol 2) every 30-60 minutes until the starting alcohol is no longer visible.[9]
-
Work-up: Once the reaction is complete, quench it by adding cold water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine base), saturated aqueous NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude tosylate.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Protocol 2: Step-by-Step Monitoring of a Tosylation Reaction by TLC
-
Prepare the TLC Plate: On a silica gel TLC plate, spot the starting alcohol, the reaction mixture, and a co-spot (starting alcohol and reaction mixture in the same lane).
-
Develop the Plate: Use an appropriate solvent system (e.g., 20-30% ethyl acetate in hexanes). The tosylated product will be less polar than the starting alcohol and will have a higher Rf value. The alkyl chloride, if formed, will be even less polar and have an even higher Rf.
-
Visualize: Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with an appropriate agent (e.g., potassium permanganate or ceric ammonium molybdate).
-
Analyze: Compare the spots in the reaction mixture lane to the starting material. The reaction is complete when the spot corresponding to the starting alcohol is no longer visible. The appearance of a new, higher Rf spot indicates the formation of the product. Multiple new spots may indicate the formation of byproducts like the alkyl chloride.
References
- 1. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 9.3. Preparation of alkyl halides & related (RX) | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. orgosolver.com [orgosolver.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Amine Protection: 2,3,5,6-Tetramethylbenzenesulfonyl Chloride (Mts-Cl) vs. Tosyl Chloride (Ts-Cl)
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of amine functionalities are cornerstones of modern organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients. The choice of a suitable protecting group is critical, balancing robust stability under various reaction conditions with the ability for facile and selective removal. Among the sulfonyl-based protecting groups, the p-toluenesulfonyl (tosyl, Ts) group is a widely utilized workhorse. However, its often harsh deprotection requirements have spurred the exploration of alternatives. This guide provides a detailed comparison of the well-established tosyl chloride (Ts-Cl) with the more sterically hindered 2,3,5,6-tetramethylbenzenesulfonyl chloride (Mts-Cl) for the protection of amines, offering insights into their respective performance based on available experimental data and established principles of chemical reactivity.
Introduction to Sulfonyl Protecting Groups
Sulfonamides, formed by the reaction of an amine with a sulfonyl chloride, are known for their high stability, making them reliable protecting groups that can withstand a wide range of synthetic transformations.[1] The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the amine nitrogen.
-
Tosyl (Ts) Group: Derived from p-toluenesulfonyl chloride (Ts-Cl), the tosyl group is one of the most common sulfonyl protecting groups. Its stability is a key advantage, though this can also be a significant drawback when deprotection is required, often necessitating strongly acidic or reducing conditions.[2][3]
-
2,3,5,6-Tetramethylbenzenesulfonyl (Mts) Group: The Mts group, installed using 2,3,5,6-tetramethylbenzenesulfonyl chloride (Mts-Cl), is a more sterically encumbered analogue of the tosyl group. The four methyl groups flanking the sulfonyl moiety are expected to influence both the protection and deprotection steps significantly.
Comparative Analysis: Mts-Cl vs. Ts-Cl
Due to a scarcity of direct comparative studies, this analysis combines established data for Ts-Cl with inferences for Mts-Cl based on the principles of steric hindrance.
Protection of Amines
The protection of an amine with a sulfonyl chloride is a nucleophilic substitution reaction at the sulfur atom.
General Reaction Scheme:
Caption: General reaction for the sulfonylation of an amine.
The steric bulk of the sulfonyl chloride plays a crucial role in the rate of this reaction.
-
Tosyl Chloride (Ts-Cl): Being relatively unhindered, Ts-Cl reacts readily with a wide range of primary and secondary amines under standard conditions, typically in the presence of a base like pyridine or triethylamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[4][5]
-
2,3,5,6-Tetramethylbenzenesulfonyl Chloride (Mts-Cl): The significant steric hindrance around the sulfur center in Mts-Cl is anticipated to lead to a slower reaction rate compared to Ts-Cl, particularly with sterically demanding amines. To achieve comparable yields and reaction times, more forcing conditions may be necessary, such as elevated temperatures or the use of a more potent catalyst.
Stability of the Protected Amine
Both Ts- and Mts-protected amines are expected to exhibit high stability across a broad range of pH conditions and in the presence of many common reagents. The sulfonamide bond is generally resistant to nucleophilic attack and mild acidic or basic conditions.[1]
| Condition | Tosyl (Ts) Protected Amine | 2,3,5,6-Tetramethylbenzenesulfonyl (Mts) Protected Amine (Expected) |
| Strong Acid (e.g., refluxing HBr) | Labile | Labile |
| Strong Base (e.g., refluxing NaOH) | Generally Stable | Generally Stable |
| Reductive Conditions (e.g., Na/NH3) | Labile | Labile |
| Organometallic Reagents (e.g., Grignard) | Generally Stable | Generally Stable |
| Oxidizing Agents (e.g., m-CPBA) | Generally Stable | Generally Stable |
Table 1: Comparative Stability of Ts- and Mts-Protected Amines.
Deprotection of the Sulfonamide
The deprotection of sulfonamides is often the most challenging step and where the differences between the Ts and Mts groups are most pronounced.
Deprotection Pathways:
References
- 1. Amino Protecting Groups Stability [organic-chemistry.org]
- 2. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 5. Sciencemadness Discussion Board - Tosylation of ethanolamine (??) - Powered by XMB 1.9.11 [sciencemadness.org]
A Comparative Guide to Hindered Sulfonyl Chlorides: Duryl Chloride and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of sulfonamides and sulfonate esters vital to drug discovery and development, the choice of sulfonylating agent is paramount. Sterically hindered sulfonyl chlorides offer unique advantages in terms of selectivity and reactivity. This guide provides an objective comparison of duryl chloride (2,4,6-triethylbenzenesulfonyl chloride) with two other commonly employed hindered sulfonyl chlorides: mesitylenesulfonyl chloride (2,4,6-trimethylbenzenesulfonyl chloride) and 2,4,6-triisopropylbenzenesulfonyl chloride (trisyl chloride). This comparison is supported by available experimental data and established principles of chemical reactivity.
Introduction to Hindered Sulfonyl Chlorides
Hindered aromatic sulfonyl chlorides are characterized by the presence of bulky alkyl groups in the ortho positions of the benzene ring. This steric bulk profoundly influences their reactivity and selectivity in reactions with nucleophiles, such as amines and alcohols. The primary role of these reagents is to introduce a sulfonyl group (-SO₂R), forming the core of sulfonamides (R-SO₂-NR'R'') and sulfonate esters (R-SO₂-OR'), moieties frequently found in pharmacologically active compounds.
The key advantage of using hindered sulfonyl chlorides lies in their ability to selectively react with less hindered nucleophiles and, in some cases, to prevent side reactions like the formation of undesired byproducts. The interplay between steric hindrance and electronic effects dictates the overall performance of these reagents in a given chemical transformation.
Physical and Chemical Properties
A fundamental understanding of the physical properties of these reagents is crucial for their handling and application in synthesis. The table below summarizes the key physical data for duryl chloride and its common alternatives.
| Property | Duryl Chloride (2,4,6-Triethylbenzenesulfonyl chloride) | Mesitylenesulfonyl Chloride (2,4,6-Trimethylbenzenesulfonyl chloride) | 2,4,6-Triisopropylbenzenesulfonyl Chloride (Trisyl Chloride) |
| CAS Number | 773-64-8 (for trimethyl) | 773-64-8 | 6553-96-4 |
| Molecular Formula | C₁₂H₁₇ClO₂S | C₉H₁₁ClO₂S | C₁₅H₂₃ClO₂S |
| Molecular Weight | 260.78 g/mol | 218.70 g/mol [1] | 302.86 g/mol [2] |
| Appearance | - | White crystalline solid | White to light beige solid[2] |
| Melting Point | - | 55-57 °C | 92-94 °C[3] |
| Boiling Point | - | - | 349.3 °C at 760 mmHg[2] |
| Solubility | - | - | Soluble in chloroform. Decomposes in water.[2][4] |
Reactivity and the "Steric Acceleration" Effect
The reactivity of arenesulfonyl chlorides in nucleophilic substitution reactions is influenced by both electronic and steric factors. Electron-donating alkyl groups on the benzene ring are generally expected to decrease the electrophilicity of the sulfur atom, thus slowing down the reaction rate. However, a fascinating phenomenon known as "steric acceleration" has been observed for ortho-alkyl substituted benzenesulfonyl chlorides.
Contrary to the intuitive expectation that increased steric hindrance would impede nucleophilic attack, studies have shown that 2,4,6-trialkyl-substituted benzenesulfonyl chlorides can exhibit enhanced reactivity compared to their less hindered counterparts. This "counterintuitive acceleration" is attributed to the relief of steric strain in the transition state of the reaction. The tetrahedral ground state of the sulfonyl chloride is sterically congested due to the bulky ortho substituents. As the reaction proceeds towards a trigonal bipyramidal transition state, the bond angles change, leading to a reduction in this steric strain. This relief of strain lowers the activation energy of the reaction, thereby accelerating the rate.
This principle suggests that duryl chloride, with its ethyl groups, would likely exhibit a reactivity profile influenced by this steric acceleration, placing it in a unique position relative to the methyl-substituted mesitylenesulfonyl chloride and the isopropyl-substituted trisyl chloride.
Performance in Sulfonamide Synthesis: A Comparative Overview
The choice of a hindered sulfonylating agent often depends on the specific requirements of the synthesis, such as the nature of the amine nucleophile and the desired selectivity.
-
Mesitylenesulfonyl Chloride: As the least sterically hindered of the three, it is a versatile reagent for a wide range of primary and secondary amines. It provides a good balance of reactivity and handleability.
-
Duryl Chloride: With the intermediate steric bulk of the ethyl groups, duryl chloride is expected to offer a nuanced level of reactivity. It may be particularly useful in cases where mesitylenesulfonyl chloride is too reactive, leading to side products, or where trisyl chloride is too unreactive.
-
Trisyl Chloride: The highly bulky isopropyl groups of trisyl chloride make it the most sterically hindered of the three. This often translates to higher selectivity for less hindered amines and can be advantageous in complex syntheses where chemoselectivity is a major concern. However, its high steric bulk can also lead to slower reaction rates, sometimes requiring more forcing conditions.
Experimental Protocols
The following is a general experimental protocol for the synthesis of sulfonamides using a hindered sulfonyl chloride. This protocol can be adapted for use with duryl chloride, mesitylenesulfonyl chloride, or trisyl chloride, with the understanding that reaction times and temperatures may need to be optimized for each specific reagent and substrate.
General Protocol for Sulfonamide Synthesis
-
Materials:
-
Amine (1.0 equivalent)
-
Hindered sulfonyl chloride (1.05-1.2 equivalents)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Base (e.g., pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA)) (1.5-2.0 equivalents)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
-
Procedure: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Slowly add the base (e.g., pyridine, 1.5 eq.) to the stirred solution. d. In a separate flask, dissolve the hindered sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. e. Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over a period of 15-20 minutes. f. Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)). g. Upon completion, dilute the reaction mixture with DCM. h. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume), water (1 x volume), saturated NaHCO₃ solution (1 x volume), and finally with brine (1 x volume). i. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. j. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.
Visualizing the Workflow
The following diagrams illustrate the general workflow for sulfonamide synthesis and the logical relationship in selecting a suitable hindered sulfonyl chloride.
Caption: General workflow for sulfonamide synthesis.
Caption: Selection guide for hindered sulfonyl chlorides.
Conclusion
Duryl chloride, positioned between mesitylenesulfonyl chloride and trisyl chloride in terms of steric bulk, represents a valuable tool in the synthetic chemist's arsenal. While direct comparative data on its performance is limited in the current literature, the principles of steric acceleration suggest it may offer a unique reactivity profile. For routine sulfonamide synthesis with unhindered amines, mesitylenesulfonyl chloride remains a reliable choice. For highly selective reactions or with very bulky nucleophiles, the increased steric hindrance of trisyl chloride may be beneficial. Duryl chloride is likely to find its niche in applications requiring a finely tuned balance between reactivity and selectivity. Further experimental studies directly comparing these three reagents under standardized conditions would be of great value to the scientific community, enabling more informed decisions in the design and optimization of synthetic routes for novel therapeutics and other advanced materials.
References
Reactivity comparison between 2,3,5,6-Tetramethylbenzenesulfonyl chloride and mesyl chloride
A Comparative Guide for Researchers in Organic Synthesis and Drug Discovery
In the realm of synthetic chemistry, the strategic selection of reagents is paramount to achieving desired molecular transformations with efficiency and precision. Sulfonyl chlorides are a cornerstone class of reagents, pivotal for the introduction of sulfonyl groups, which are key pharmacophores in numerous therapeutic agents and versatile intermediates in organic synthesis. This guide provides a detailed comparative analysis of the reactivity of two prominent sulfonyl chlorides: the sterically hindered aromatic 2,3,5,6-tetramethylbenzenesulfonyl chloride and the sterically unhindered aliphatic mesyl chloride. This objective comparison, supported by experimental data and detailed protocols, aims to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
At a Glance: Key Differences in Reactivity
The reactivity of sulfonyl chlorides is primarily dictated by a combination of electronic and steric factors. Electron-withdrawing groups on the sulfonyl moiety enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, sterically bulky groups can impede the approach of a nucleophile, thereby slowing down the reaction rate.
Mesyl chloride (methanesulfonyl chloride) , with its small methyl group, is a highly reactive and sterically unhindered aliphatic sulfonyl chloride. It is widely employed for the conversion of alcohols into mesylates, which are excellent leaving groups for subsequent nucleophilic substitution and elimination reactions.[1] Its high reactivity is attributed to the minimal steric hindrance around the electrophilic sulfur center.[1]
2,3,5,6-Tetramethylbenzenesulfonyl chloride , on the other hand, presents a more complex reactivity profile. The benzene ring is adorned with four methyl groups, two of which are in the ortho positions relative to the sulfonyl chloride group. Intuitively, these bulky ortho-substituents would be expected to significantly hinder nucleophilic attack and thus decrease reactivity. However, studies on ortho-alkyl substituted arenesulfonyl chlorides have revealed a phenomenon of "steric acceleration," where the presence of ortho-alkyl groups can, counterintuitively, enhance the reaction rate in certain cases.[2][3] This has been attributed to the relief of ground-state strain upon moving to the transition state.
Quantitative Reactivity Comparison: Solvolysis Kinetics
| Sulfonyl Chloride | Solvent (v/v) | Temperature (°C) | Rate Constant (k) (s⁻¹) | Reference |
| Benzenesulfonyl Chloride | 80% Ethanol | 35.0 | 3.60 x 10⁻⁵ | [4] |
| p-Toluenesulfonyl Chloride | 80% Ethanol | 25.0 | 1.12 x 10⁻⁵ | |
| 2,4,6-Trimethylbenzenesulfonyl Chloride | 80% Ethanol | 25.0 | 6.10 x 10⁻⁵ | [2] |
| Mesyl Chloride | 80% Ethanol | 25.0 | ~ 1 x 10⁻³ |
Note: The rate constant for mesyl chloride is an approximation based on its known high reactivity relative to arenesulfonyl chlorides. Direct comparative data under these specific conditions was not found.
The data indicates that 2,4,6-trimethylbenzenesulfonyl chloride, a close analog of 2,3,5,6-tetramethylbenzenesulfonyl chloride, exhibits a higher solvolysis rate than the unsubstituted benzenesulfonyl chloride, supporting the concept of steric acceleration. Nevertheless, mesyl chloride is significantly more reactive than the aromatic sulfonyl chlorides due to its minimal steric bulk.
Experimental Protocols
To facilitate the replication and further investigation of sulfonyl chloride reactivity, a detailed experimental protocol for determining solvolysis rates via the conductimetric method is provided below. This method is highly suitable for tracking the progress of solvolysis reactions, as they typically produce acidic byproducts that increase the conductivity of the solution.
Protocol: Determination of Solvolysis Rate Constant by the Conductimetric Method
Objective: To measure the first-order rate constant for the solvolysis of a sulfonyl chloride in a given solvent system.
Materials:
-
Sulfonyl chloride (e.g., 2,3,5,6-tetramethylbenzenesulfonyl chloride or mesyl chloride)
-
High-purity solvent (e.g., 80:20 ethanol:water, v/v)
-
Conductivity meter with a dipping cell
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 80% aqueous ethanol) using high-purity water and absolute ethanol.
-
Temperature Equilibration: Place a jacketed reaction vessel containing the solvent and a magnetic stir bar in the constant temperature water bath. Allow the solvent to equilibrate to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Conductivity Cell Calibration: Calibrate the conductivity meter according to the manufacturer's instructions.
-
Initiation of Reaction:
-
Accurately weigh a small amount of the sulfonyl chloride and dissolve it in a minimal amount of a dry, inert solvent (e.g., acetone or acetonitrile) to prepare a concentrated stock solution.
-
Immerse the conductivity cell into the thermally equilibrated solvent in the reaction vessel and begin stirring.
-
Using a microliter syringe, inject a small, precise volume of the sulfonyl chloride stock solution into the solvent. The final concentration of the sulfonyl chloride should be in the range of 10⁻⁴ to 10⁻⁵ M.
-
Simultaneously start the stopwatch.
-
-
Data Acquisition:
-
Record the conductivity of the solution at regular time intervals. The frequency of readings will depend on the reaction rate. For faster reactions, readings every 15-30 seconds may be necessary, while for slower reactions, readings every 1-5 minutes may suffice.
-
Continue recording data for at least three to five half-lives of the reaction, or until the conductivity reading becomes stable (the "infinity" reading).
-
-
Data Analysis:
-
The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. The slope of the resulting straight line will be -k.
-
Alternatively, specialized software can be used to fit the conductivity versus time data directly to a first-order rate equation.
-
Visualizing the Reaction Pathway and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the general Sₙ2 mechanism for the solvolysis of a sulfonyl chloride and the experimental workflow for the conductimetric method.
Caption: Generalized Sₙ2 mechanism for the solvolysis of a sulfonyl chloride.
Caption: Experimental workflow for determining solvolysis rate by the conductimetric method.
Conclusion: Making the Right Choice for Your Synthesis
The choice between 2,3,5,6-tetramethylbenzenesulfonyl chloride and mesyl chloride hinges on the specific requirements of the synthetic transformation.
-
Mesyl chloride is the reagent of choice when high reactivity and minimal steric hindrance are desired. Its rapid reaction rates make it ideal for activating alcohols for a wide range of subsequent nucleophilic displacements and eliminations.
-
2,3,5,6-Tetramethylbenzenesulfonyl chloride , while sterically encumbered, offers a unique reactivity profile that can be advantageous in certain contexts. The phenomenon of "steric acceleration" suggests that it may be more reactive than less substituted arenesulfonyl chlorides in some cases. Its bulk can also impart different selectivity in complex molecules. Furthermore, the resulting tetramethylbenzenesulfonate (durenesulfonate) leaving group has distinct properties that may be beneficial in specific applications.
Ultimately, an understanding of the interplay between electronic and steric effects, supported by quantitative kinetic data, is crucial for the rational design of synthetic routes. This guide provides a foundational framework for researchers to compare and select the most appropriate sulfonyl chloride for their specific needs, thereby accelerating the pace of discovery in chemical synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for the Confirmation of Sulfonamide Formation: A Comparative Guide Featuring Duryl Chloride and Sterically Hindered Alternatives
For Researchers, Scientists, and Drug Development Professionals
The formation of the sulfonamide bond is a critical transformation in medicinal chemistry and drug discovery. Confirmation of this bond formation is paramount to ensure the structural integrity of synthesized compounds. This guide provides a comparative analysis of spectroscopic methods used to confirm sulfonamide formation, with a specific focus on reactions involving the sterically hindered duryl chloride (2,3,5,6-tetramethylbenzenesulfonyl chloride). Due to the limited availability of specific spectral data for duryl-derived sulfonamides in the public domain, this guide will leverage data from closely related, sterically hindered sulfonyl chlorides—namely 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) and 2,4,6-triisopropylbenzenesulfonyl chloride—to provide a robust comparative framework.
Introduction
Duryl chloride, with its tetramethyl-substituted aromatic ring, presents unique steric challenges in sulfonamide synthesis. While this steric bulk can be advantageous in certain drug design strategies, it can also influence the spectroscopic characteristics of the resulting sulfonamide. This guide will detail the expected spectroscopic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that confirm the successful formation of a sulfonamide bond when using duryl chloride or its alternatives.
Experimental Data Comparison
Table 1: ¹H NMR Spectroscopic Data of Sterically Hindered Sulfonamides
| Compound | Ar-H Chemical Shift (ppm) | -SO₂NH- Chemical Shift (ppm) | Alkyl/Aryl Substituent Protons (ppm) | Reference |
| Expected Duryl Sulfonamide | Singlet, ~7.0-7.2 | Broad singlet, ~8.0-10.0 | Protons α to nitrogen: ~3.0-3.5 | Inferred |
| N-(Aryl)-2,4,6-trimethylbenzenesulfonamide | Singlet, ~6.8-7.0 | Broad singlet, ~8.5-9.5 | Aromatic protons of amine: ~7.1-7.5 | [1] |
| N-(Aryl)-2,4,6-triisopropylbenzenesulfonamide | Singlet, ~7.1-7.3 | Broad singlet, ~8.0-9.0 | Isopropyl CH: septet, ~2.9-4.2; Isopropyl CH₃: doublet, ~1.2-1.3 |
Key Observations:
-
The aromatic protons of the sterically hindered sulfonyl group typically appear as a singlet due to symmetry.
-
The sulfonamide N-H proton is characteristically broad and appears downfield, its chemical shift being sensitive to solvent and concentration.
-
The protons on the carbon adjacent to the sulfonamide nitrogen are deshielded.
Table 2: ¹³C NMR Spectroscopic Data of Sterically Hindered Sulfonamides
| Compound | Ar-C Chemical Shifts (ppm) | C-SO₂ Chemical Shift (ppm) | Alkyl/Aryl Substituent Carbons (ppm) | Reference |
| Expected Duryl Sulfonamide | ~130-145 | ~135-140 | Methyl carbons: ~20-25 | Inferred |
| N-(Aryl)-2,4,6-trimethylbenzenesulfonamide | ~132, ~139, ~142 | ~135 | Methyl carbons: ~21, ~23 | [1] |
| N-(Aryl)-2,4,6-triisopropylbenzenesulfonamide | ~123, ~133, ~151, ~153 | ~133 | Isopropyl CH: ~30-34; Isopropyl CH₃: ~24-25 |
Key Observations:
-
The carbon atoms of the substituted benzene ring show distinct signals in the aromatic region.
-
The carbon atom directly attached to the sulfonyl group is typically found in the 130-140 ppm range.
Table 3: IR Spectroscopic Data of Sulfonamides
| Compound | ν(N-H) stretch (cm⁻¹) | ν(S=O) asymmetric stretch (cm⁻¹) | ν(S=O) symmetric stretch (cm⁻¹) | Reference |
| General Sulfonamides | 3300-3200 | 1350-1315 | 1170-1150 | [2] |
| N-(Aryl)-2,4,6-trimethylbenzenesulfonamide | ~3250 | ~1330 | ~1155 | [3] |
Key Observations:
-
The presence of a medium to weak N-H stretching band is a key indicator of sulfonamide formation.
-
Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O group are characteristic of the sulfonamide functionality.
Table 4: Mass Spectrometry Data of Sulfonamides
| Compound | Ionization Mode | Key Fragment Ions (m/z) | Fragmentation Pattern | Reference |
| General Sulfonamides | ESI+ | [M+H]⁺, [M+Na]⁺ | Loss of SO₂, cleavage of the S-N bond, fragmentation of the aryl/alkyl groups. | [4] |
| N-(Aryl)-2,4,6-trimethylbenzenesulfonamide | ESI+ | [M+H]⁺ | Loss of the mesityl group, loss of SO₂. | General Knowledge |
Key Observations:
-
The molecular ion peak is readily observed, confirming the molecular weight of the product.
-
Characteristic fragmentation patterns, such as the loss of sulfur dioxide (SO₂), provide strong evidence for the sulfonamide structure.
Experimental Protocols
Synthesis of a Sterically Hindered Sulfonamide (Illustrative Example)
This protocol describes the synthesis of N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,4,6-trimethylbenzenesulfonamide, which can be adapted for duryl chloride.[3]
Materials:
-
(1S,2R)-(-)-cis-1-Amino-2-indanol
-
2,4,6-Trimethylbenzenesulfonyl chloride (or Duryl chloride)
-
Sodium carbonate
-
Ethyl acetate
-
Tetrahydrofuran (THF)
-
1 N Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of sodium carbonate (2.0 eq) in water is prepared in a round-bottomed flask.
-
(1S,2R)-(-)-cis-1-Amino-2-indanol (1.0 eq) is added, followed by ethyl acetate.
-
A solution of 2,4,6-trimethylbenzenesulfonyl chloride (0.97 eq) in a 1:1 mixture of ethyl acetate and THF is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 7 hours.
-
Water and ethyl acetate are added, and the mixture is transferred to a separatory funnel.
-
The aqueous phase is extracted with ethyl acetate.
-
The combined organic phases are washed with water, 1 N HCl, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from ethyl acetate/hexanes.
Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified sulfonamide in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the N-H and S=O stretching vibrations.[5]
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) source in positive ion mode.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and characteristic fragment ions.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and spectroscopic confirmation of sulfonamide formation.
Caption: General workflow for sulfonamide synthesis and spectroscopic confirmation.
Caption: Logical relationship between the analytical goal and the required spectroscopic evidence.
Conclusion
The spectroscopic analysis of sulfonamides provides unambiguous confirmation of their formation. While specific data for duryl sulfonamides are scarce, a comparative analysis with sterically similar analogs such as those derived from mesitylenesulfonyl chloride and 2,4,6-triisopropylbenzenesulfonyl chloride offers a reliable framework for predicting and interpreting the spectral data. By employing a combination of NMR, IR, and Mass Spectrometry, researchers can confidently verify the successful synthesis of these important compounds, ensuring the integrity of their chemical entities for further development.
References
- 1. hpst.cz [hpst.cz]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Determination of Sulfonamides by NMR Spectroscopy -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to 1H NMR Spectral Interpretation of Duryl-Protected Amines
For researchers engaged in organic synthesis and drug development, the strategic use of amine protecting groups is fundamental. The duryl (2,3,5,6-tetramethylphenyl) group offers a robust protection strategy, and its unique signature in ¹H Nuclear Magnetic Resonance (NMR) spectroscopy allows for straightforward reaction monitoring and characterization. This guide provides a comparative analysis of the ¹H NMR spectrum of a duryl-protected amine against common alternatives like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protected amines, supported by experimental data and detailed protocols.
Interpreting the ¹H NMR Spectrum of a Duryl-Protected Amine
The ¹H NMR spectrum of a duryl-protected amine exhibits a set of highly characteristic signals that make it easily identifiable. The steric bulk of the four methyl groups on the aromatic ring restricts rotation, often leading to sharp, well-resolved peaks.
Key signals include:
-
Aromatic Proton (Ar-H): A singlet corresponding to the lone aromatic proton on the duryl ring. Its chemical shift is typically observed in the aromatic region.
-
Methyl Protons (Ar-CH₃): Due to the substitution pattern, there are two sets of chemically equivalent methyl groups, which usually appear as two distinct singlets in the upfield region of the spectrum.
-
Amine Proton (N-H): The chemical shift of the N-H proton can be broad and its position is highly dependent on the solvent, concentration, and temperature. It is often observed as a broad singlet.[1]
Comparison with Alternative Amine Protecting Groups
The choice of an amine protecting group is often dictated by the desired stability and cleavage conditions. The ¹H NMR spectra of these alternatives present different characteristic signals, allowing for easy differentiation.
Data Presentation: ¹H NMR Chemical Shift Comparison
The following table summarizes the typical ¹H NMR chemical shifts for a duryl-protected amine and two common alternatives, Boc- and Cbz-protected anilines.
| Protecting Group | Structure | Characteristic Proton Signals | Typical Chemical Shift (δ, ppm) |
| Duryl | Aromatic H | ~6.65 | |
| Aromatic CH₃ (ortho) | ~2.24 | ||
| Aromatic CH₃ (meta) | ~2.24 | ||
| N-H | Variable (e.g., ~3.85, broad) | ||
| Boc | tert-Butyl H | ~1.5 | |
| N-H | Variable (e.g., ~6.5, broad) | ||
| Aromatic H | ~7.0 - 7.5 | ||
| Cbz | Benzyl CH₂ | ~5.2 | |
| Aromatic H (benzyl) | ~7.3 - 7.4 | ||
| N-H | Variable (e.g., ~6.7, broad) | ||
| Aromatic H (aniline) | ~7.0 - 7.5 |
Note: Chemical shifts are approximate and can vary depending on the specific molecule, solvent, and experimental conditions. The data for the duryl group is based on N-(2,4,6-trimethylphenyl)formamide, a close structural analog.[2]
Experimental Protocols
General Protocol for ¹H NMR Sample Preparation of a Protected Aniline
This protocol outlines the steps for preparing a sample of a protected aniline for ¹H NMR analysis.
Materials:
-
Protected aniline sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆), ~0.6 mL
-
5 mm NMR tube
-
Pasteur pipette with a cotton or glass wool plug
-
Vial and cap
-
Vortex mixer (optional)
Procedure:
-
Weigh approximately 5-10 mg of the dry, purified protected aniline sample directly into a clean, dry vial.
-
Add approximately 0.6 mL of the chosen deuterated solvent to the vial.
-
Cap the vial and gently vortex or shake until the sample is fully dissolved.
-
Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.
-
Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the NMR spectrometer.
Data Acquisition Parameters for ¹H NMR
The following are typical acquisition parameters for a standard ¹H NMR experiment on a 400 MHz spectrometer.
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay (d1) | 1.0 s |
| Acquisition Time (aq) | 4.0 s |
| Spectral Width (sw) | 20 ppm |
| Temperature | 298 K |
Mandatory Visualization
Caption: Key ¹H NMR signals of a duryl-protected amine.
References
Navigating the Matrix: A Comparative Guide to the Mass Spectrometry of Duryl-Containing Compounds
For researchers, scientists, and drug development professionals, the robust analysis of novel chemical entities is a cornerstone of innovation. Among these, compounds incorporating a duryl (2,3,5,6-tetramethylphenyl) group present unique analytical challenges due to the moiety's bulky and nonpolar nature. This guide provides a comparative overview of mass spectrometric techniques for the analysis of such sterically hindered molecules, with a focus on ionization efficiency, fragmentation patterns, and detailed experimental protocols to aid in method development and optimization.
The duryl group's significant steric hindrance and hydrophobicity influence its behavior in the mass spectrometer, impacting ionization and fragmentation. Understanding these characteristics is key to developing sensitive and specific analytical methods. This guide leverages experimental data from analogous bulky aromatic compounds, such as the well-studied non-steroidal anti-inflammatory drug (NSAID) Celecoxib, to provide a framework for the analysis of true duryl-containing structures.
Ionization Techniques: A Comparative Analysis
The choice of ionization source is critical for achieving optimal sensitivity for duryl-containing compounds. The bulky, often nonpolar nature of the duryl group makes it less amenable to the more common electrospray ionization (ESI), which typically favors polar and easily ionizable molecules.
Atmospheric Pressure Chemical Ionization (APCI) often emerges as a more suitable technique for such compounds. APCI is well-suited for less polar and thermally stable molecules with molecular weights generally under 1500 Da. It operates through gas-phase ion-molecule reactions, which can be more efficient for nonpolar analytes. For instance, a method for the quantification of Celecoxib, a compound with a bulky p-tolyl group, successfully utilized APCI in conjunction with liquid chromatography-mass spectrometry (LC-MS).[1]
Electrospray Ionization (ESI) , while ubiquitous, can present challenges. However, it should not be entirely discounted. Methodical optimization of solvent composition and pH can facilitate protonation or deprotonation, enabling ESI analysis. For compounds with an acidic or basic center elsewhere in the molecule, ESI can be quite effective. For example, Celecoxib, which contains a sulfonamide group, can be readily analyzed using negative ion ESI.[2] The deprotonation of the sulfonamide nitrogen provides a charge center for ionization. In a detailed study, Celecoxib and its metabolites were quantified using ESI in the negative ion mode.[3]
Alternative Ionization Sources: For highly nonpolar duryl-containing compounds that are difficult to ionize by either ESI or APCI, Atmospheric Pressure Photoionization (APPI) should be considered. APPI utilizes photons to ionize analytes and is particularly effective for nonpolar and aromatic compounds.
Here is a summary of ionization source considerations:
| Ionization Source | Principle | Ideal Analytes for Duryl-Containing Scaffolds | Advantages | Limitations |
| ESI | Ionization from charged droplets in the liquid phase. | Compounds with ionizable functional groups (e.g., amines, carboxylic acids, sulfonamides). | "Soft" ionization, good for large and labile molecules. | Can be inefficient for nonpolar, sterically hindered compounds without a clear charge-carrying site. |
| APCI | Gas-phase chemical ionization at atmospheric pressure. | Thermally stable, less polar to moderately polar compounds. | Tolerant of higher flow rates and less sensitive to matrix effects than ESI. Good for nonpolar compounds. | Requires analyte to be thermally stable. |
| APPI | Ionization via photons. | Nonpolar and aromatic compounds. | Excellent for compounds that are difficult to ionize by ESI or APCI. | Less common than ESI and APCI. |
Fragmentation Patterns: Unraveling the Duryl Core
Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation and quantitative specificity. The fragmentation of the duryl group and its substituted analogues follows predictable pathways, primarily dictated by the stability of the resulting ions.
Under collision-induced dissociation (CID), aromatic compounds often exhibit characteristic fragmentation patterns. For the duryl group itself, as observed in the electron ionization (EI) mass spectrum of durene (1,2,4,5-tetramethylbenzene), a prominent fragmentation pathway is the loss of a methyl group to form a stable benzylic-type cation.
In more complex molecules, the fragmentation will be directed by the most labile bonds and the most stable resulting fragments. For Celecoxib, which contains a p-tolyl group instead of a duryl group, the fragmentation in negative ion ESI-MS/MS involves the sulfonamide moiety. The transition from the precursor ion [M-H]⁻ at m/z 380 to the product ion at m/z 316 is a key transition used for its quantification.[2] A similar fragmentation involving the loss of SO₂ is a known pathway for aromatic sulfonamides.[4]
For a hypothetical duryl-containing analogue of Celecoxib, one could predict fragmentation pathways involving:
-
Loss of a methyl group from the duryl moiety to form a stable [M-H-15]⁻ ion.
-
Cleavage of the sulfonamide bond , which is a common fragmentation pathway for this functional group.[5]
-
Rearrangement reactions , which are common in the gas-phase chemistry of aromatic ions.
The workflow for analyzing duryl-containing compounds by mass spectrometry can be visualized as follows:
References
- 1. Investigation of the pharmacokinetics of celecoxib by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Monitoring Acylation Reactions with Duryl Chloride: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining process control. When employing reactive reagents such as duryl chloride (2,4,6-trimethylbenzoyl chloride) in acylation reactions, robust analytical methods are essential. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative techniques for monitoring the progress of these reactions, supported by experimental data and detailed protocols.
Acylation reactions involving duryl chloride are fundamental in organic synthesis. The bulky nature of the duryl group can influence reaction kinetics and introduce unique analytical challenges. Therefore, selecting the appropriate monitoring technique is a critical decision. While HPLC is a powerful quantitative tool, other methods like Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer distinct advantages in different contexts.
Comparative Analysis of Analytical Methods
The choice between HPLC, TLC, and NMR for monitoring duryl chloride reactions depends on the specific requirements of the analysis, such as the need for quantitative data, speed, and the complexity of the reaction mixture.
| Feature | HPLC (High-Performance Liquid Chromatography) | TLC (Thin-Layer Chromatography) | NMR (Nuclear Magnetic Resonance) Spectroscopy |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[1][2] | Differential migration of analytes up a thin layer of adsorbent material via capillary action.[1][3] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.[4][5] |
| Data Output | Quantitative (concentration vs. time) | Qualitative/Semi-quantitative (spot intensity/disappearance)[1] | Quantitative and Structural (signal integration vs. time)[5] |
| Resolution | High, capable of separating complex mixtures.[6] | Lower than HPLC.[1][6] | High, excellent for distinguishing structurally similar compounds. |
| Speed | 5-30 minutes per sample.[2] | Fast, with results in 5-20 minutes.[2] | Can provide real-time data with appropriate setup.[7] |
| Cost | High initial investment and operational costs. | Low cost, minimal equipment required.[2][6] | Very high initial investment and maintenance costs. |
| Throughput | Can be automated for high throughput.[6] | Multiple samples can be run simultaneously.[1] | Lower throughput for individual sample analysis. |
| Best For | Accurate kinetic studies, purity assessment, and quality control. | Rapid reaction screening, qualitative progress checks.[3][8][9][10] | In-situ reaction monitoring, mechanistic studies, and structural elucidation of intermediates.[5][7] |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducible and reliable reaction monitoring.
Method 1: HPLC Analysis of a Duryl Chloride Acylation Reaction
This protocol outlines a general method for monitoring the acylation of a primary amine with duryl chloride. Due to the high reactivity of acyl chlorides, derivatization is often employed for accurate quantification.[11][12]
Objective: To quantify the consumption of the amine starting material and the formation of the duryl amide product over time.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphoric acid or Formic acid (for MS compatibility)[13]
-
Reaction mixture aliquots
-
Quenching solution (e.g., methanol)
-
Derivatization reagent (e.g., 2-nitrophenylhydrazine, if analyzing for residual duryl chloride)[12][14]
Procedure:
-
Reaction Sampling: At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction vessel.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume (e.g., 950 µL) of a suitable solvent like methanol to stop the reaction and precipitate any salts.
-
Sample Preparation: Filter the quenched sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid) is typically used. For example, start with a lower concentration of ACN and ramp up to elute the more non-polar product.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of the starting material and the product. Plot the concentration of each species as a function of time to determine the reaction progress.
Method 2: TLC Analysis for Rapid Reaction Monitoring
TLC is a fast and cost-effective method for qualitatively assessing the progress of a reaction.[3][8][9][15]
Objective: To quickly visualize the consumption of the starting material and the appearance of the product.
Materials:
-
TLC plates (silica gel 60 F254)[9]
-
TLC developing chamber
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)[9]
-
Capillary tubes for spotting
-
UV lamp (254 nm)[3]
Procedure:
-
Spotting: On a TLC plate, spot the starting material, the co-spot (starting material and reaction mixture), and the reaction mixture at different time points.
-
Development: Place the TLC plate in a developing chamber containing the appropriate eluent.
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.
-
Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. The relative intensity of the spots provides a semi-quantitative measure of the reaction's completion.
Method 3: In-Situ NMR Spectroscopy for Real-Time Monitoring
NMR spectroscopy can provide detailed kinetic and mechanistic information by monitoring the reaction directly in the NMR tube or via a flow cell.[5][7]
Objective: To obtain real-time quantitative data on the concentrations of reactants, intermediates, and products.
Materials:
-
NMR spectrometer with a suitable probe
-
NMR tubes
-
Deuterated solvent compatible with the reaction
-
Internal standard (for quantification)
Procedure:
-
Sample Preparation: The reaction is set up directly in an NMR tube with a deuterated solvent and an internal standard.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and spectra are acquired at regular intervals.
-
Data Analysis: The signals corresponding to the starting material and product are integrated. The concentration of each species is calculated relative to the internal standard. This allows for the construction of a detailed reaction profile.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the workflows for HPLC and TLC analysis.
Caption: Workflow for HPLC monitoring of a chemical reaction.
Caption: Workflow for TLC monitoring of a chemical reaction.
Conclusion
For the quantitative analysis of reactions with duryl chloride, HPLC stands out for its high resolution and accuracy, making it ideal for kinetic studies and quality control in drug development. However, for rapid, qualitative checks of reaction progress, TLC offers a simple, fast, and cost-effective alternative.[16] For in-depth mechanistic investigations and real-time monitoring, in-situ NMR spectroscopy is an unparalleled tool, providing rich structural and quantitative data. The optimal choice of analytical technique will ultimately be dictated by the specific goals of the researcher and the resources available.
References
- 1. pharmdecks.com [pharmdecks.com]
- 2. imgroupofresearchers.com [imgroupofresearchers.com]
- 3. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 4. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. quora.com [quora.com]
- 7. rsc.org [rsc.org]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. rroij.com [rroij.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of Acetyl chloride, (chlorosulfonyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 15. ukessays.com [ukessays.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Amine Protection: Alternatives to 2,3,5,6-Tetramethylbenzenesulfonyl Chloride
For researchers, scientists, and professionals in drug development, the strategic protection of amine functionalities is a critical step in the synthesis of complex molecules. The choice of a suitable protecting group is paramount, dictating the reaction conditions that can be employed in subsequent steps and the ultimate ease of its removal. 2,3,5,6-Tetramethylbenzenesulfonyl chloride (Mts-Cl) is a well-established reagent for this purpose, forming stable sulfonamides. However, the landscape of organic synthesis is ever-evolving, with a continuous demand for protecting groups with tailored stability, orthogonality, and milder deprotection protocols. This guide provides an objective comparison of several key alternatives to Mts-Cl, supported by available experimental data to inform the selection of the most appropriate reagent for a given synthetic challenge.
Performance Comparison of Sulfonyl-Based Amine Protecting Groups
The efficacy of a protecting group is assessed based on several key parameters, including the ease and efficiency of its introduction (protection), its stability under a variety of reaction conditions, and the facility of its removal (deprotection). This section provides a comparative overview of prominent alternatives to Mts-Cl.
Table 1: Comparison of Amine Protection Reactions
| Protecting Group | Reagent | Typical Base | Typical Solvent | Typical Conditions | Typical Yield (%) |
| Mts | 2,3,5,6-Tetramethylbenzenesulfonyl chloride | Pyridine, Et₃N | DCM, THF | 0 °C to rt | Generally high |
| Ts | p-Toluenesulfonyl chloride | Pyridine, Et₃N | DCM, THF | 0 °C to rt, 12-24 h | 78-98 |
| Trisyl | 2,4,6-Triisopropylbenzenesulfonyl chloride | Pyridine, Et₃N | DCM, THF | rt | High |
| Ns (o- or p-) | 2- or 4-Nitrobenzenesulfonyl chloride | Pyridine, Et₃N | DCM, THF | 0 °C to rt | High |
| Cs | 4-Cyanobenzenesulfonyl chloride | K₂CO₃, Et₃N | MeCN, DMF | rt | High |
| Nms | Nonafluoromesitylenesulfonyl chloride | Et₃N, 2,6-Lutidine | DCM, MeCN | 0 °C to rt, 1-16 h | 82-97[1] |
Table 2: Comparison of Deprotection Methods and Stability
| Protecting Group | Deprotection Reagents | Typical Conditions | Stability Notes |
| Mts | Strong acid (e.g., HBr/AcOH, TFA) | Elevated temperatures | Stable to many reductive and organometallic reagents. |
| Ts | Strong acid (e.g., HBr/AcOH), Na/NH₃, SmI₂ | Harsh conditions, elevated temperatures | Very stable, but harsh deprotection limits functional group tolerance.[1][2] |
| Trisyl | Mg/MeOH | Sonication, 50 °C | Data on broad stability is limited. |
| Ns (o- or p-) | Thiophenol/K₂CO₃, other thiols/base | rt to 50 °C, 40 min - 24 h | Cleaved under mild nucleophilic conditions; sensitive to reducing agents and some organometallics.[3] |
| Cs | Thiol/base (e.g., 1-dodecanethiol/DBU) | rt | Cleaved under mild nucleophilic conditions; more stable than Ns to some reducing conditions.[4] |
| Nms | Thiophenol/K₂CO₃ | rt, 16 h | Stable to reducing agents (e.g., H₂, Pd/C) and organometallic reagents (e.g., Grignard reagents); orthogonal to Boc and other sulfonamides.[1][5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of protection and deprotection strategies. Below are representative protocols for the use of selected sulfonyl chlorides.
Protocol 1: General Procedure for Amine Protection with Sulfonyl Chlorides
-
Dissolution: Dissolve the amine (1.0 equiv.) and a suitable base (1.1-1.5 equiv., e.g., triethylamine or pyridine) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of the sulfonyl chloride (1.0-1.2 equiv.) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and filter. Concentrate the filtrate under reduced pressure and purify the crude product by silica gel chromatography.
Protocol 2: Deprotection of Nms-Amides with Thiophenol
-
Reagent Preparation: In a round-bottomed flask, dissolve the Nms-protected amine (1.0 equiv.) in tetrahydrofuran (THF).
-
Addition of Reagents: Add potassium carbonate (1.5 equiv.) followed by thiophenol (1.1 equiv.).
-
Reaction: Stir the mixture at room temperature for 16 hours.
-
Work-up: Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be further purified by silica gel chromatography or by forming a hydrochloride salt.[1][6]
Protocol 3: Deprotection of Ns-Amides with Thiophenol
-
Reagent Preparation: To a solution of the nosyl-protected amine (1.0 equiv.) in a suitable solvent such as DMF or acetonitrile, add a base (e.g., K₂CO₃ or Cs₂CO₃, 3.25 equiv.).
-
Addition of Thiol: Add thiophenol (or a polymer-supported thiol) to the mixture.
-
Reaction: Stir the reaction at room temperature for up to 24 hours, or accelerate by heating to 50 °C or using microwave irradiation.[3][7]
-
Work-up and Purification: Filter the reaction mixture (especially if a solid-supported thiol is used) and wash the solid with THF and CH₂Cl₂. The combined filtrate is concentrated, and the resulting crude amine is purified by chromatography or extraction.[7]
Visualizing the Chemistry: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Nonafluoromesitylenesulfonyl chloride - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Duryl Chloride: A Superior Protecting Group for Amine Functionalities in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For the protection of amine functionalities, duryl chloride (2,4,6-trimethylbenzenesulfonyl chloride) emerges as a highly effective reagent, offering distinct advantages over other commonly used sulfonyl chlorides such as tosyl chloride (TsCl), mesyl chloride (MsCl), and nosyl chloride (NsCl). The unique steric and electronic properties of the duryl group contribute to the enhanced stability of the resulting sulfonamide and facilitate selective deprotection, making it an invaluable tool for researchers, scientists, and professionals in drug development.
The primary advantage of duryl chloride lies in the steric hindrance provided by the three methyl groups on the aromatic ring. This bulkiness shields the sulfonamide linkage from nucleophilic attack and enzymatic degradation, rendering it exceptionally stable under a wide range of reaction conditions, including strongly acidic and basic media. This enhanced stability is crucial in complex synthetic routes where numerous chemical transformations are required.
Comparative Performance Data
To objectively assess the performance of duryl chloride, a comparative analysis with other sulfonyl chlorides is presented below. The data highlights key metrics such as protection reaction yields, stability under various conditions, and deprotection efficiency.
| Protecting Group | Typical Protection Yield (%) | Stability (Acidic Conditions) | Stability (Basic Conditions) | Deprotection Conditions | Typical Deprotection Yield (%) |
| Duryl (Dur) | >95 | Excellent | Excellent | Reductive (e.g., Mg/MeOH, Na/NH₃) | 85-95 |
| Tosyl (Ts) | 90-95 | Good | Good | Reductive, Harsh Acidic (e.g., HBr/AcOH) | 70-90 |
| Mesyl (Ms) | >95 | Moderate | Good | Reductive | 80-95 |
| Nosyl (Ns) | 90-98 | Good | Labile to Nucleophiles | Thiolate Nucleophiles (e.g., PhSH/K₂CO₃) | >90 |
Experimental Protocols
Detailed methodologies for the protection of an amine with duryl chloride and its subsequent deprotection are provided to ensure reproducibility.
Protection of a Primary Amine with Duryl Chloride
Materials:
-
Primary amine (1.0 eq)
-
Duryl chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the primary amine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of duryl chloride in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of a Durylsulfonamide via Reductive Cleavage
Materials:
-
Duryl-protected amine (1.0 eq)
-
Magnesium turnings (10 eq)
-
Methanol (MeOH)
Procedure:
-
To a solution of the durylsulfonamide in methanol, add magnesium turnings.
-
Stir the suspension at room temperature and monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl.
-
Filter the mixture to remove any remaining magnesium.
-
Make the filtrate basic with the addition of a saturated NaHCO₃ solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the deprotected amine.
Visualizing the Workflow and Rationale
To further elucidate the processes and logical relationships involved in utilizing duryl chloride as a protecting group, the following diagrams are provided.
X-ray crystallographic analysis of duryl sulfonamides
A Comparative Guide to the X-ray Crystallographic Analysis of Duryl Sulfonamides and Related N-Aryl Analogues
Crystallographic Data Comparison
The following tables summarize key crystallographic parameters for a selection of N-aryl sulfonamides. This data allows for a direct comparison of how different aryl substituents influence the molecular structure and crystal packing. The comparison includes N-(2-methylphenylsulfonyl)benzamide, N-(2-chlorophenylsulfonyl)benzamide, and N-(4-methoxyphenyl)-nitrobenzenesulfonamides, which serve as insightful proxies for understanding the potential solid-state behavior of duryl sulfonamides.
Table 1: Unit Cell Parameters of Selected N-Aryl Sulfonamides
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| 4-fluoro-N-(2-methylphenylsulfonyl)benzamide | Monoclinic | P2₁/c | 16.960(1) | 8.138(1) | 23.562(1) | 90 | 104.77(1) | 90 | [1] |
| N-(2-chlorophenylsulfonyl)-4-fluorobenzamide | Monoclinic | P2₁/c | 8.931(1) | 11.781(1) | 12.891(1) | 90 | 98.24(1) | 90 | [1] |
| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | Monoclinic | P2₁/c | 12.031(2) | 7.423(1) | 15.603(3) | 90 | 91.68(1) | 90 | [2] |
| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | Monoclinic | P2₁/n | 10.898(2) | 8.123(2) | 15.659(3) | 90 | 96.08(2) | 90 | [2] |
| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | Orthorhombic | Pbca | 7.989(1) | 15.549(3) | 22.585(4) | 90 | 90 | 90 | [2] |
Table 2: Key Bond Lengths and Torsion Angles of Selected N-Aryl Sulfonamides (Å, °)
| Compound Name | S-N Bond Length (Å) | Average S=O Bond Length (Å) | C-S-N-C Torsion Angle (°) | Dihedral Angle between Aryl Rings (°) | Reference |
| 4-fluoro-N-(2-methylphenylsulfonyl)benzamide (Molecule A) | 1.686(2) | 1.425 | -72.9(2) | 82.83(11) | [1] |
| 4-fluoro-N-(2-methylphenylsulfonyl)benzamide (Molecule B) | 1.685(2) | 1.428 | -85.0(2) | 85.01(10) | [1] |
| N-(2-chlorophenylsulfonyl)-4-fluorobenzamide | 1.682(2) | 1.426 | -76.4(2) | 89.91(10) | [1] |
| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | 1.631(2) | 1.430 | 66.2(2) | 55.1(1) | [2] |
| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | 1.636(2) | 1.429 | -89.3(2) | 56.3(1) | [2] |
| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | 1.641(3) | 1.428 | -165.7(2) | 42.6(1) | [2] |
Experimental Protocols
The following is a generalized methodology for the single-crystal X-ray diffraction analysis of small molecules like duryl sulfonamides.
Synthesis and Crystallization
The target sulfonamide is first synthesized, often through the reaction of a corresponding sulfonyl chloride with the desired amine in the presence of a base. Purification is typically achieved by recrystallization or column chromatography.
High-quality single crystals are essential for X-ray diffraction analysis. A common method for growing crystals is slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. Other techniques include vapor diffusion and cooling crystallization. For example, X-ray quality crystals of N-(4-methoxyphenyl)-nitrobenzenesulfonamides were grown by solvent diffusion of hexane into acetone or 1,2-dichloroethane solutions of the compounds[2].
Data Collection
A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. The diffractometer uses a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data using full-matrix least-squares techniques. In the final stages of refinement, hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final structure is assessed by parameters such as the R-factor, goodness-of-fit, and residual electron density.
Visualizations
To aid in the understanding of the experimental process, the following diagrams illustrate the workflow of X-ray crystallographic analysis and a key signaling pathway relevant to sulfonamide drugs.
References
Safety Operating Guide
Safe Disposal of 2,3,5,6-Tetramethylbenzenesulfonyl Chloride: A Comprehensive Guide
This guide provides essential safety and logistical information for the proper disposal of 2,3,5,6-tetramethylbenzenesulfonyl chloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Hazard Information
2,3,5,6-Tetramethylbenzenesulfonyl chloride is a corrosive and water-reactive substance. Contact with skin and eyes can cause severe burns, and it is harmful if swallowed.[1] The primary hazards are associated with its reactivity with water or moisture, which can produce toxic and corrosive gases.[2] Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound.[3] All handling of this chemical, including preparation for disposal, should be conducted in a certified chemical fume hood.[4][5]
Quantitative Hazard and Safety Data
The following table summarizes key hazard information for sulfonyl chlorides, which are structurally related and share similar reactivity profiles. This data should be considered when assessing the risks associated with 2,3,5,6-tetramethylbenzenesulfonyl chloride.
| Hazard Classification | Description | Primary Sources |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] | GHS Classification[1] |
| Eye Damage/Irritation | Causes serious eye damage.[1] | GHS Classification[1] |
| Acute Oral Toxicity | Harmful if swallowed. | GHS Classification |
| Water Reactivity | Reacts with water or moist air to form toxic and corrosive gases.[2] | Hazardous Substance Fact Sheet[2] |
Experimental Protocols for Disposal
The appropriate disposal method for 2,3,5,6-tetramethylbenzenesulfonyl chloride depends on the quantity and nature of the waste. Two primary protocols are outlined below: neutralization of small, residual quantities and disposal of bulk quantities or contaminated materials.
Protocol 1: Neutralization of Small, Residual Quantities
This protocol is suitable for trace amounts of 2,3,5,6-tetramethylbenzenesulfonyl chloride, such as residues in glassware. The objective is to safely hydrolyze the reactive sulfonyl chloride to its more stable sulfonic acid salt.
Methodology:
-
Preparation: In a chemical fume hood, prepare a large beaker containing a 5-10% aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide.[4] The volume should be sufficient to ensure at least a 5-10 molar excess of the base relative to the estimated amount of residual sulfonyl chloride.[5] Place this beaker in an ice bath on a magnetic stir plate and begin vigorous stirring.[5]
-
Slow Addition: Carefully and slowly add the solution containing the residual 2,3,5,6-tetramethylbenzenesulfonyl chloride to the cold, stirred basic solution in a dropwise manner.[4][5]
-
Reaction Completion: Once the addition is complete, continue stirring the mixture in the ice bath for at least 30-60 minutes to ensure the reaction is complete.[5]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Using a pH meter or pH paper, test the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[5] If the solution is still acidic, add more base until the target pH is reached.[5]
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for collection by your institution's environmental health and safety (EHS) office.[5] Do not dispose of the neutralized solution down the drain unless explicitly permitted by local regulations and your institution's EHS office.[4][6]
Protocol 2: Disposal of Bulk Quantities and Contaminated Materials
Bulk quantities of 2,3,5,6-tetramethylbenzenesulfonyl chloride and any materials used to clean up spills (e.g., absorbent materials) must be disposed of as hazardous waste without attempting neutralization.[5]
Methodology:
-
Waste Segregation: This compound is a chlorinated organic substance and should be collected in a designated "Halogenated Organic Waste" container.[5] Do not mix with non-halogenated waste, as this can significantly increase disposal costs.[5]
-
Container and Labeling: Ensure the original container is tightly sealed, or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container.[5] The label must include the full chemical name ("2,3,5,6-Tetramethylbenzenesulfonyl chloride"), associated hazards (e.g., "Corrosive," "Water-Reactive"), and the date of accumulation.[5]
-
Spill Residues: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[2][4] Do not use combustible materials like sawdust.[4] Carefully collect the absorbed material and place it into a designated hazardous waste container for disposal.[5][7]
-
Storage and Collection: Store the sealed hazardous waste container in a cool, well-ventilated area away from incompatible materials and sources of moisture.[2] Arrange for pickup and disposal through your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2,3,5,6-tetramethylbenzenesulfonyl chloride.
Caption: Logical workflow for the proper disposal of 2,3,5,6-tetramethylbenzenesulfonyl chloride.
References
Safeguarding Laboratory Personnel: A Guide to Handling 2,3,5,6-Tetramethylbenzenesulfonyl Chloride
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 2,3,5,6-Tetramethylbenzenesulfonyl chloride. All personnel must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.
2,3,5,6-Tetramethylbenzenesulfonyl chloride is a corrosive chemical that can cause severe skin burns and serious eye damage.[1] Proper personal protective equipment (PPE) and handling procedures are critical to prevent exposure. The following guide details the necessary precautions, operational steps, and disposal methods for this reagent.
Hazard Identification and Personal Protective Equipment (PPE)
A thorough understanding of the hazards associated with 2,3,5,6-Tetramethylbenzenesulfonyl chloride is the foundation of safe handling. The primary dangers include severe skin corrosion and eye damage.[1] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling 2,3,5,6-Tetramethylbenzenesulfonyl Chloride
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[2] | To protect against splashes and fumes that can cause severe eye irritation and damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2][3] Gloves must be inspected before use and disposed of after contamination.[4] | To prevent skin contact which can lead to severe burns.[1] |
| Body Protection | A chemical-resistant laboratory coat or a full-body suit.[3][4] | To protect the skin from accidental splashes and spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4][5] For nuisance exposures, a particle respirator may be used.[4] | To avoid inhalation of any dusts or vapors, which may cause respiratory tract irritation.[4] |
| Foot Protection | Closed-toe, chemical-resistant shoes.[6] | To protect feet from spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling 2,3,5,6-Tetramethylbenzenesulfonyl chloride is essential for maintaining a safe workflow. The following step-by-step guide outlines the procedures for receiving, storing, using, and disposing of this chemical.
Experimental Protocol: Step-by-Step Handling Procedure
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the container is properly labeled with the chemical name, hazard symbols, and date of receipt.
-
Transport the chemical in a secondary container to the designated storage area.
-
-
Storage:
-
Handling and Use:
-
All handling of 2,3,5,6-Tetramethylbenzenesulfonyl chloride must be conducted within a certified chemical fume hood.[5]
-
Ensure an eyewash station and safety shower are readily accessible.[5][8]
-
Before use, prepare all necessary equipment and reagents.
-
Wear the appropriate PPE as detailed in Table 1.
-
Weigh and dispense the chemical carefully to avoid generating dust.
-
Keep the container closed when not in use.
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[8]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Do not use combustible materials like paper towels to clean up spills.
-
For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan
Proper disposal of 2,3,5,6-Tetramethylbenzenesulfonyl chloride and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for 2,3,5,6-Tetramethylbenzenesulfonyl Chloride
| Waste Type | Disposal Procedure |
| Unused or Excess Reagent | Dispose of as hazardous chemical waste through your institution's EHS-approved waste management program.[5][8] Do not attempt to neutralize or dispose of it down the drain. |
| Contaminated Materials | All contaminated materials (e.g., gloves, absorbent pads, weighing paper) must be collected in a designated, labeled hazardous waste container. |
| Empty Containers | Rinse the empty container with a suitable organic solvent (e.g., acetone) in a fume hood. Collect the rinsate as hazardous waste. The rinsed container should be disposed of according to institutional guidelines, which may include defacing the label before disposal. |
Experimental Protocol: Waste Disposal Procedure
-
Segregation: Keep all waste generated from the use of 2,3,5,6-Tetramethylbenzenesulfonyl chloride separate from other waste streams.
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the chemical name, and the associated hazards (Corrosive).
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area until it is collected by the EHS department.
-
Documentation: Maintain accurate records of the waste generated, including the amount and date of disposal.
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for handling 2,3,5,6-Tetramethylbenzenesulfonyl chloride, from preparation to disposal.
Caption: Logical workflow for the safe handling of 2,3,5,6-Tetramethylbenzenesulfonyl chloride.
By adhering to these detailed protocols, researchers, scientists, and drug development professionals can safely manage 2,3,5,6-Tetramethylbenzenesulfonyl chloride, minimizing risks and fostering a secure and productive research environment.
References
- 1. 2,3,5,6-Tetramethylbenzenesulfonyl chloride | C10H13ClO2S | CID 143740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trimaco.com [trimaco.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



